Indeglitazar
Description
Properties
IUPAC Name |
3-[5-methoxy-1-(4-methoxyphenyl)sulfonylindol-3-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO6S/c1-25-14-4-7-16(8-5-14)27(23,24)20-12-13(3-10-19(21)22)17-11-15(26-2)6-9-18(17)20/h4-9,11-12H,3,10H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPALHOKRBVHOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)OC)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301003567 | |
| Record name | 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
835619-41-5 | |
| Record name | Indeglitazar [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835619415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Indeglitazar | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07724 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 3-[5-Methoxy-1-(4-methoxybenzene-1-sulfonyl)-1H-indol-3-yl]propanoato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301003567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | INDEGLITAZAR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JMC809G4ZH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of Indeglitazar on PPAR Isoforms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indeglitazar (PPM-204) is a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), exhibiting activity towards all three isoforms: PPARα, PPARγ, and PPARδ.[1][2] Developed as a potential therapeutic agent for Type 2 Diabetes Mellitus, its mechanism of action is characterized by a balanced activation of the PPAR triad, with a notable partial agonism towards PPARγ. This selective modulation is a key design feature aimed at harnessing the therapeutic benefits of PPAR activation while mitigating the adverse effects associated with full PPARγ agonists.[3][4] This guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies used to characterize the activity of this compound on PPAR isoforms.
Introduction to PPARs and this compound
Peroxisome Proliferator-Activated Receptors are a group of nuclear receptors that function as ligand-activated transcription factors. The three isoforms, PPARα, PPARγ, and PPARδ, play crucial roles in regulating lipid and glucose metabolism, inflammation, and cellular differentiation.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is crucial for insulin sensitivity and glucose homeostasis.
-
PPARδ: Ubiquitously expressed, it is involved in fatty acid oxidation, particularly in skeletal muscle, and has been implicated in improving lipid profiles.
This compound was developed to simultaneously engage all three PPAR isoforms, with the hypothesis that a pan-agonist would offer a multi-faceted approach to treating metabolic disorders like Type 2 Diabetes by addressing dyslipidemia, insulin resistance, and glucose intolerance concurrently.[4] A key feature of this compound is its partial agonism at the PPARγ receptor, a strategy to reduce the risk of side effects such as weight gain and fluid retention that have been observed with full PPARγ agonists.
Quantitative Analysis of this compound's Activity on PPAR Isoforms
The potency and efficacy of this compound have been characterized through various in vitro assays. The following tables summarize the key quantitative data available for its interaction with each PPAR isoform.
Table 1: Potency (EC50) of this compound on PPAR Isoforms
| PPAR Isoform | Cell-Based Transactivation Assay EC50 (µM) | Biochemical Assay EC50 (µM) |
| PPARα | 0.99 | 0.51 |
| PPARγ | 0.85 | 0.37 |
| PPARδ | 1.3 | 2.7 |
Data sourced from Artis et al., 2009.
Table 2: Efficacy (Partial Agonism) of this compound on PPAR Isoforms
| PPAR Isoform | Efficacy (% of Maximal Response vs. Full Agonist) | Reference Full Agonist |
| PPARγ | 45% ± 10% | Rosiglitazone |
| PPARδ | 67% ± 18% | L-165041 |
Data sourced from Artis et al., 2009.
Table 3: Functional Activity of this compound in an Adipocyte Differentiation Assay
| Compound | EC50 (µM) |
| This compound | 0.32 |
| Rosiglitazone | 0.013 |
In an assay of preadipocyte differentiation, this compound demonstrated a lower potency compared to the full PPARγ agonist Rosiglitazone, although the maximal response was comparable.
Signaling Pathways
Upon binding to its ligand, such as this compound, a PPAR isoform undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This complex then heterodimerizes with the Retinoid X Receptor (RXR). The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
The Structural Basis of Indeglitazar's Partial Agonism on PPARγ: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular underpinnings of Indeglitazar's partial agonism on the Peroxisome Proliferator-Activated Receptor γ (PPARγ). By delving into its unique binding mode and the subsequent structural and functional consequences, this document provides a comprehensive resource for researchers in metabolic diseases and drug development.
Introduction to PPARγ and the Significance of Partial Agonism
Peroxisome Proliferator-Activated Receptor γ (PPARγ) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily.[1][2][3] It is a key regulator of adipogenesis, fatty acid metabolism, and insulin sensitivity.[1][3] Full agonists of PPARγ, such as the thiazolidinedione (TZD) class of drugs, have been effective in treating type 2 diabetes mellitus (T2DM). However, their use has been associated with undesirable side effects, including weight gain and fluid retention.
Partial agonists, also known as Selective PPARγ Modulators (SPPARMs), represent a promising therapeutic alternative. These molecules are designed to elicit a submaximal transcriptional response compared to full agonists, thereby retaining the beneficial insulin-sensitizing effects while potentially mitigating the adverse side effects. This compound is a pan-PPAR agonist with a notable partial agonist profile specifically towards PPARγ. Understanding the structural basis for this partial agonism is crucial for the rational design of next-generation SPPARMs with improved therapeutic profiles.
The Structural Hallmarks of this compound's Interaction with PPARγ
Crystallographic studies of this compound in complex with the ligand-binding domain (LBD) of PPARγ have revealed a distinct binding mode that differentiates it from full agonists like rosiglitazone.
The key structural features underpinning this compound's partial agonism are:
-
A Water-Mediated Hydrogen Bond Network: Unlike full agonists that directly interact with key residues in the LBD, this compound's propionic acid moiety forms a hydrogen bond with Tyr-327 on helix 4/5 through a mediating water molecule. This water molecule is also within hydrogen bonding distance of one of the sulfonamide oxygens of this compound.
-
Displacement of Key Residues: The presence of this water molecule causes a significant displacement of the side-chain hydroxyl group of Tyr-327 by over 2 Å compared to its position in the rosiglitazone-bound structure.
-
Destabilization of the Activation Function-2 (AF-2) Helix: Tyr-327, along with His-323 and His-449, plays a crucial role in stabilizing the AF-2 helix (helix 12), which is essential for the recruitment of co-activators and subsequent transcriptional activation. The readjustment of the hydrogen bond network due to the water-mediated interaction leads to a less stable binding of the AF-2 helix. This destabilization is a hallmark of partial agonism.
-
Unique Scaffold Orientation: The indole core of this compound binds centrally in "Pocket A" of the PPARγ LBD, a feature that distinguishes it from many other PPAR ligands.
These subtle yet critical structural differences in the ligand-receptor interaction translate into a reduced ability to stabilize the active conformation of the receptor, leading to a lower level of transcriptional activation.
Quantitative Analysis of this compound's Activity
The partial agonism of this compound on PPARγ is reflected in various quantitative measures of its activity, from cellular assays to in vivo models.
| Parameter | This compound | Rosiglitazone (Full Agonist) | Reference Compound | Fold Difference (Full vs. Partial) | Reference |
| Preadipocyte Differentiation (EC50) | 0.32 µM | 0.013 µM | - | ~25x less potent | |
| PPARγ Transcriptional Activation | ~40% of full response | 100% | - | ~2.5x lower efficacy | |
| Adiponectin Expression in Mature Adipocytes | ~50% of rosiglitazone-induced levels | 100% | - | ~2x lower | |
| Adiponectin Levels in ob/ob Mice (14 days) | 1.9-fold increase | 3.5-fold increase | Pioglitazone | ~1.8x lower increase |
Experimental Protocols
Proximity-Based Co-activator Recruitment Assay
This assay identifies compounds that modulate the interaction between the PPARγ LBD and a co-activator peptide.
-
Reagents: His-tagged PPARγ LBD, biotin-labeled co-activator peptide (e.g., from PGC1α, SRC1), streptavidin-coated donor beads, anti-His antibody-conjugated acceptor beads, test compounds.
-
Procedure:
-
Incubate the His-tagged PPARγ LBD with the test compound at a concentration of 100 µM.
-
Add the biotinylated co-activator peptide.
-
Add the streptavidin-coated donor beads and anti-His acceptor beads.
-
Incubate to allow for binding.
-
Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. An increased signal indicates ligand-induced recruitment of the co-activator.
-
Cellular Transcriptional Transactivation Assay
This assay measures the ability of a compound to activate gene expression through PPARγ in a cellular context.
-
Cell Line: A suitable cell line, such as U2OS or HEK293T, is used.
-
Plasmids:
-
An expression vector for full-length PPARγ.
-
A reporter plasmid containing a luciferase gene under the control of a PPAR response element (PPRE).
-
A control plasmid for normalization (e.g., expressing β-galactosidase).
-
-
Procedure:
-
Co-transfect the cells with the PPARγ expression vector, the PPRE-luciferase reporter plasmid, and the control plasmid.
-
After 24 hours, treat the cells with varying concentrations of the test compound (e.g., this compound) or a reference full agonist (e.g., rosiglitazone).
-
Lyse the cells and measure luciferase and β-galactosidase activity.
-
Normalize the luciferase activity to the β-galactosidase activity to determine the fold activation of transcription.
-
X-ray Crystallography of PPARγ-Ligand Complexes
This method provides high-resolution structural information on the binding of a ligand to the PPARγ LBD.
-
Protein Expression and Purification: Express the human PPARγ LBD (e.g., amino acids 203-477) in E. coli and purify it using affinity and size-exclusion chromatography.
-
Complex Formation: Incubate the purified PPARγ LBD with a molar excess of the ligand (this compound) and a co-activator peptide (e.g., from SRC-1).
-
Crystallization:
-
Set up crystallization trials using the hanging drop vapor diffusion method.
-
A typical reservoir solution contains 27% polyethylene glycol (PEG) 4000, 0.1 M Bis-Tris buffer at pH 6.5, and 0.2 M ammonium acetate.
-
-
Data Collection and Structure Determination:
-
Soak the crystals in a cryoprotectant solution (e.g., reservoir solution with 5% glycerol) and flash-freeze in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the data and solve the crystal structure using molecular replacement and refine the model.
-
Visualizing the Molecular Mechanisms
PPARγ Signaling Pathway
Caption: PPARγ signaling pathway activation by full and partial agonists.
Experimental Workflow for Ligand Characterization
Caption: Workflow for the discovery and characterization of PPARγ modulators.
This compound's Interaction with the PPARγ Ligand Binding Domain
Caption: Schematic of this compound's water-mediated interaction in the PPARγ LBD.
Conclusion
The partial agonism of this compound on PPARγ is a direct consequence of its unique, water-mediated binding mode within the ligand-binding domain. This subtle structural alteration leads to a destabilization of the AF-2 helix, resulting in reduced co-activator recruitment and a blunted transcriptional response. This mechanism effectively uncouples the potent insulin-sensitizing effects from the full adipogenic activity, offering a promising strategy for the development of safer and more effective treatments for type 2 diabetes and other metabolic disorders. The detailed understanding of this structural basis provides a valuable blueprint for the future design of next-generation SPPARMs.
References
Indeglitazar's Downstream Signaling in Adipocytes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core downstream signaling pathways of indeglitazar in adipocytes. This compound is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, targeting PPARα, PPARγ, and PPARδ[1][2][3]. Its unique profile, characterized by partial agonism towards PPARγ, offers a potential therapeutic advantage in managing type 2 diabetes mellitus by mitigating the side effects associated with full PPARγ agonists[4][5]. This document provides a comprehensive overview of its mechanism of action, quantitative data from comparative studies, detailed experimental protocols, and visualizations of the key signaling cascades.
Mechanism of Action: A Trifecta of PPAR Activation
This compound exerts its effects by binding to and activating all three PPAR isotypes, each playing a distinct yet complementary role in adipocyte biology.
-
PPARγ (Peroxisome Proliferator-Activated Receptor Gamma): As the master regulator of adipogenesis, PPARγ controls the differentiation of preadipocytes into mature, insulin-sensitive adipocytes capable of storing lipids. Full agonists of PPARγ, such as rosiglitazone and pioglitazone, are potent insulin sensitizers but can lead to side effects like weight gain and fluid retention. This compound functions as a partial agonist for PPARγ. The structural basis for this partial agonism lies in the interaction of this compound with the ligand-binding domain of PPARγ, which involves a water molecule-mediated interaction that results in a distinct conformational change compared to full agonists. This leads to a less potent induction of adipocyte differentiation and a reduced stimulation of certain target genes, such as adiponectin, compared to full agonists.
-
PPARα (Peroxisome Proliferator-Activated Receptor Alpha): Primarily known for its role in the liver, PPARα is also expressed in adipose tissue and is a key regulator of fatty acid catabolism. Its activation in adipocytes promotes the expression of genes involved in fatty acid oxidation, thereby increasing energy expenditure. The activation of PPARα by this compound is thought to contribute to its beneficial effects on lipid profiles.
-
PPARδ (Peroxisome Proliferator-Activated Receptor Delta): Ubiquitously expressed, PPARδ also plays a significant role in fatty acid oxidation and energy homeostasis in adipocytes. Activation of PPARδ can enhance mitochondrial function and protect against fatty acid-induced dysfunction. This compound's agonism at PPARδ likely contributes to the overall metabolic benefits observed with treatment.
Downstream Signaling Pathways in Adipocytes
Upon activation by this compound, each PPAR isotype heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
PPARγ-Mediated Signaling
Activation of PPARγ by this compound initiates a transcriptional cascade that governs adipogenesis and insulin sensitivity. However, due to its partial agonism, the magnitude of this response is attenuated compared to full agonists.
Key Downstream Effects:
-
Adipogenesis: PPARγ activation is necessary for the differentiation of preadipocytes into mature adipocytes. This compound promotes this process, though less potently than full agonists like rosiglitazone.
-
Lipid Metabolism: It upregulates genes involved in fatty acid uptake and storage, such as Fabp4 (Fatty Acid Binding Protein 4) and CD36.
-
Insulin Sensitization: A key target gene is Adipoq (adiponectin), an adipokine that enhances insulin sensitivity in other tissues. This compound stimulates adiponectin expression to a lesser extent than full PPARγ agonists.
PPARα-Mediated Signaling
This compound's activation of PPARα in adipocytes primarily influences fatty acid oxidation and energy expenditure.
Key Downstream Effects:
-
Fatty Acid Oxidation: Upregulates genes involved in mitochondrial and peroxisomal β-oxidation, such as Acyl-CoA Oxidase 1 (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1).
-
Thermogenesis: May contribute to the "browning" of white adipose tissue by inducing the expression of thermogenic genes like Uncoupling Protein 1 (UCP1).
-
Lipid Transport: Regulates the expression of genes involved in fatty acid transport.
PPARδ-Mediated Signaling
The activation of PPARδ by this compound in adipocytes contributes to enhanced fatty acid metabolism and overall energy homeostasis.
Key Downstream Effects:
-
Fatty Acid Oxidation: Similar to PPARα, it stimulates the expression of genes involved in fatty acid oxidation.
-
Mitochondrial Biogenesis: May promote the formation of new mitochondria, thereby increasing the oxidative capacity of adipocytes.
-
Glucose Metabolism: Can influence glucose utilization in adipocytes.
Quantitative Data Presentation
The following tables summarize key quantitative data from in vitro and in vivo studies, comparing the effects of this compound with full PPARγ agonists.
Table 1: In Vitro Preadipocyte Differentiation
| Compound | EC50 (μM) | Maximal Response | Reference |
| This compound | 0.32 | Comparable to Rosiglitazone | |
| Rosiglitazone | 0.013 | 100% |
Table 2: In Vivo Effects on Adiponectin Levels in ob/ob Mice (14-day treatment)
| Treatment | Adiponectin Level Increase | Reference |
| This compound | 1.9-fold | |
| Pioglitazone | 3.5-fold |
Table 3: In Vivo Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats (3-week treatment)
| Parameter | Vehicle | This compound (10 mg/kg) | % Change | Reference |
| Glucose (mg/dL) | 450 | 150 | -67% | |
| HbA1c (%) | 9.5 | 6.5 | -32% | |
| Triglycerides (mg/dL) | 1200 | 300 | -75% | |
| Total Cholesterol (mg/dL) | 250 | 150 | -40% | |
| Adiponectin (mcg/mL) | 4.9 | 4.8 | -2% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound and PPAR agonists in adipocytes.
3T3-L1 Preadipocyte Differentiation Assay
This protocol describes the standard method for inducing the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin)
-
Differentiation Medium II (DMEM with 10% FBS and 10 µg/mL insulin)
-
This compound, Rosiglitazone (or other test compounds)
Procedure:
-
Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% FBS until they reach confluence.
-
Two days post-confluence (Day 0), replace the medium with Differentiation Medium I containing the desired concentration of the test compound (e.g., this compound or rosiglitazone) or vehicle control.
-
On Day 2, replace the medium with Differentiation Medium II containing the test compound or vehicle.
-
On Day 4, and every two days thereafter, replace the medium with fresh Differentiation Medium II containing the test compound or vehicle.
-
Continue the culture for 8-10 days to allow for full differentiation, characterized by the accumulation of lipid droplets.
Oil Red O Staining for Lipid Accumulation
This protocol is used to visualize and quantify the accumulation of neutral lipids in differentiated adipocytes.
Materials:
-
Differentiated 3T3-L1 adipocytes in a multi-well plate
-
Phosphate-Buffered Saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
60% Isopropanol
-
Hematoxylin solution (optional, for nuclear staining)
-
100% Isopropanol (for quantification)
Procedure for Staining:
-
Wash the differentiated cells twice with PBS.
-
Fix the cells with 10% formalin for at least 1 hour at room temperature.
-
Wash the cells twice with deionized water.
-
Wash the cells once with 60% isopropanol for 5 minutes.
-
Allow the wells to dry completely.
-
Prepare the Oil Red O working solution by diluting the stock solution with water (e.g., 3 parts stock to 2 parts water) and filtering it.
-
Add the Oil Red O working solution to each well, ensuring complete coverage of the cells, and incubate for 10-20 minutes at room temperature.
-
Remove the staining solution and wash the wells 3-4 times with deionized water until the excess stain is removed.
-
(Optional) Counterstain the nuclei with hematoxylin for 1 minute and wash with water.
-
Add water to the wells to prevent drying and visualize the lipid droplets under a microscope.
Procedure for Quantification:
-
After staining and washing, completely dry the wells.
-
Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Transfer the isopropanol-dye solution to a 96-well plate.
-
Measure the absorbance at a wavelength of 490-520 nm using a spectrophotometer.
Western Blotting for Protein Analysis
This protocol outlines the general steps for detecting and quantifying specific proteins (e.g., PPARγ, Adiponectin) in adipocyte lysates.
Materials:
-
Differentiated adipocytes or adipose tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction:
-
For cultured adipocytes, wash cells with ice-cold PBS and lyse in RIPA buffer.
-
For adipose tissue, homogenize the tissue in lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Incubate the membrane in blocking buffer for at least 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C or for 1-2 hours at room temperature.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again several times with TBST.
-
Detection: Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
This comprehensive guide provides a detailed overview of the downstream signaling pathways of this compound in adipocytes, supported by quantitative data and experimental protocols. It is intended to be a valuable resource for researchers and professionals in the field of metabolic disease and drug development.
References
- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Microarray Analyses during Adipogenesis: Understanding the Effects of Wnt Signaling on Adipogenesis and the Roles of Liver X Receptor α in Adipocyte Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of Indeglitazar on Target Gene Expression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indeglitazar is a potent peroxisome proliferator-activated receptor (PPAR) pan-agonist, targeting all three PPAR isoforms (α, γ, and δ) with a distinct activity profile. As a modulator of key transcriptional regulators of metabolism, this compound has been investigated for its therapeutic potential in metabolic diseases, particularly type 2 diabetes. This technical guide provides a comprehensive overview of the molecular mechanisms by which this compound influences target gene expression. It includes a summary of quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the core signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of PPAR-targeted therapeutics.
Introduction
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear hormone receptors that function as ligand-activated transcription factors. The three identified isoforms, PPARα, PPARγ, and PPARδ, play crucial roles in the regulation of a myriad of physiological processes, including lipid and glucose metabolism, inflammation, and cellular differentiation.[1][2] Dysregulation of PPAR signaling is implicated in the pathophysiology of various metabolic disorders, making these receptors attractive targets for therapeutic intervention.
This compound is a small molecule that acts as a pan-agonist of PPARs, meaning it can bind to and activate all three isoforms.[1][3][4] This broad-spectrum activity allows this compound to simultaneously influence a wide range of metabolic pathways, potentially offering a more comprehensive therapeutic effect compared to isoform-selective agonists. Notably, this compound exhibits a partial agonist response towards PPARγ, a characteristic that may mitigate some of the side effects associated with full PPARγ agonists. This guide delves into the molecular pharmacology of this compound, with a specific focus on its impact on the expression of downstream target genes.
Mechanism of Action: The PPAR Signaling Pathway
This compound exerts its effects by directly binding to the ligand-binding domain (LBD) of PPARα, PPARγ, and PPARδ. This binding event initiates a conformational change in the receptor, leading to the dissociation of co-repressor proteins and the recruitment of co-activator complexes. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. The recruitment of the co-activator complex, which includes histone acetyltransferases (HATs), leads to the modification of chromatin structure and the initiation of transcription of the downstream target genes.
References
- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Indeglitazar: A Pan-PPAR Agonist for the Comprehensive Regulation of Lipid Metabolism
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Indeglitazar is a potent pan-agonist of the peroxisome proliferator-activated receptors (PPARs), demonstrating significant promise in the integrated management of dyslipidemia and other metabolic disorders. By simultaneously activating PPARα, PPARγ, and PPARδ, this compound orchestrates a multi-faceted regulation of lipid metabolism, encompassing fatty acid oxidation, lipid storage, and energy homeostasis. This technical guide provides a comprehensive overview of the core mechanisms of this compound, with a focus on its role in regulating lipid metabolism. It summarizes key quantitative data from preclinical studies, details relevant experimental protocols, and visually represents the underlying signaling pathways and experimental workflows to support further research and development in this area.
Introduction
Metabolic syndrome, characterized by a cluster of conditions including dyslipidemia, insulin resistance, and obesity, represents a significant global health challenge. Peroxisome proliferator-activated receptors (PPARs) are a family of nuclear receptors that function as key regulators of lipid and glucose metabolism, making them attractive therapeutic targets.[1][2] The PPAR family consists of three isoforms:
-
PPARα: Highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation primarily stimulates fatty acid oxidation.[1][3]
-
PPARγ: Predominantly found in adipose tissue, where it governs adipocyte differentiation, promotes lipid storage, and enhances insulin sensitivity.[4]
-
PPARδ (also known as PPARβ): Ubiquitously expressed, it plays a crucial role in fatty acid metabolism and energy homeostasis, particularly in skeletal muscle.
This compound was developed as a pan-agonist to harness the synergistic benefits of activating all three PPAR isoforms, aiming for a comprehensive treatment of metabolic diseases. This guide delves into the molecular mechanisms and preclinical evidence supporting this compound's role in the intricate regulation of lipid metabolism.
Mechanism of Action: A Trifecta of PPAR Activation
This compound exerts its effects by binding to and activating PPARα, PPARγ, and PPARδ. Upon activation, these receptors form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This interaction modulates the transcription of a wide array of genes involved in lipid metabolism.
PPARα Activation: Fueling Fatty Acid Oxidation
Activation of PPARα by this compound in the liver and other tissues leads to the upregulation of genes involved in multiple stages of fatty acid catabolism:
-
Fatty Acid Uptake and Transport: Increased expression of fatty acid transport proteins facilitates the entry of fatty acids into cells.
-
Mitochondrial and Peroxisomal β-oxidation: Upregulation of key enzymes such as Acyl-CoA oxidase (ACOX1) and Carnitine Palmitoyltransferase 1 (CPT1) enhances the breakdown of fatty acids in both mitochondria and peroxisomes.
-
Ketogenesis: During periods of high fatty acid oxidation, PPARα activation promotes the formation of ketone bodies, providing an alternative energy source for extrahepatic tissues.
PPARγ Activation: Regulating Lipid Storage and Insulin Sensitivity
This compound's partial agonism on PPARγ contributes to its favorable metabolic profile by:
-
Adipocyte Differentiation: Promoting the differentiation of preadipocytes into mature adipocytes, which are specialized for safe lipid storage.
-
Fatty Acid Uptake and Storage: Increasing the expression of genes involved in fatty acid uptake and triglyceride synthesis in adipose tissue, thereby sequestering lipids from circulation and non-adipose tissues.
-
Adiponectin Secretion: While this compound shows a less potent effect on adiponectin expression compared to full PPARγ agonists, it still modestly increases the secretion of this insulin-sensitizing adipokine.
PPARδ Activation: Enhancing Energy Expenditure
The activation of PPARδ by this compound primarily influences energy homeostasis by:
-
Switching Fuel Preference: Promoting a shift from glucose to lipid utilization for energy production, particularly in skeletal muscle.
-
Increasing Fatty Acid Catabolism: Upregulating genes involved in fatty acid oxidation in muscle and adipose tissue.
The combined activation of all three PPAR isoforms by this compound results in a synergistic effect, leading to a comprehensive improvement in the lipid profile, including reduced triglycerides and cholesterol, and enhanced insulin sensitivity.
Quantitative Data from Preclinical Studies
This compound has demonstrated significant efficacy in improving lipid profiles and other metabolic parameters in various preclinical animal models. The following tables summarize the key quantitative findings.
Table 1: In Vivo Efficacy of this compound in the Zucker Diabetic Fatty (ZDF) Rat Model
| Parameter | Vehicle | This compound (10 mg/kg/day, i.v. for 3 weeks) | % Change |
| Glucose (mg/dL) | 450 | 150 | -66.7% |
| HbA1c (%) | 8.5 | 5.5 | -35.3% |
| Triglycerides (mg/dL) | 1200 | 300 | -75.0% |
| Total Cholesterol (mg/dL) | 250 | 150 | -40.0% |
| Adiponectin (mcg/ml) | 4.9 | 4.8 | -2.0% |
Table 2: In Vivo Efficacy of this compound in the ob/ob Mouse Model of Diabetes
| Parameter | Vehicle | This compound (10 mg/kg/day, p.o. for 14 days) | Pioglitazone (30 mg/kg/day, p.o. for 14 days) |
| Glucose (mg/dL) | 250 | 150 | 160 |
| Insulin (ng/mL) | 58.4 | 46.7 | Not Reported |
| Triglycerides (mg/dL) | 150 | 100 | 110 |
| Free Fatty Acids (mM) | 1.1 | 0.71 | 0.75 |
| Adiponectin (mcg/ml) | 9.5 | 18.1 | 33.0 |
Table 3: Effects of this compound in a High-Fat Diet Hamster Model
| Parameter | Control | This compound (30 mg/kg/day, p.o. for 2 weeks) | Fenofibrate |
| Body Weight Change (g) | Increase | Significant Decrease | No Significant Change |
| Fed Triglycerides (mg/dL) | Elevated | Significantly Reduced | Not Significantly Reduced |
| Fasted Triglycerides (mg/dL) | Elevated | Significantly Reduced | Not Significantly Reduced |
Table 4: Effects of this compound in Obese Bonnet Macaques
| Treatment | Duration | Effect on Body Weight |
| This compound (dose-dependent) | 6 weeks | Dose-dependent decrease |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of this compound's effects on lipid metabolism.
Preadipocyte Differentiation Assay
Objective: To assess the potential of this compound to induce the differentiation of preadipocytes into mature, lipid-storing adipocytes, primarily as a measure of its PPARγ activity.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are cultured to confluence in a standard growth medium (e.g., DMEM with 10% fetal bovine serum).
-
Differentiation Induction: Two days post-confluence, the growth medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 1.7 µM insulin) supplemented with varying concentrations of this compound or a reference compound (e.g., rosiglitazone).
-
Maturation: After 2-3 days, the differentiation medium is replaced with a maturation medium (e.g., DMEM with 10% FBS and 1.7 µM insulin) containing the test compounds. This medium is replenished every 2-3 days.
-
Assessment of Differentiation: After 8-10 days, the extent of differentiation is quantified. This is typically done by:
-
Oil Red O Staining: Cells are fixed and stained with Oil Red O, a lipid-soluble dye that stains the intracellular lipid droplets characteristic of mature adipocytes. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
-
Gene Expression Analysis: The expression of adipocyte-specific marker genes, such as adiponectin and fatty acid-binding protein 4 (FABP4/aP2), is measured using techniques like TaqMan real-time PCR.
-
Mass Spectrometry-Based Lipidomics Analysis
Objective: To obtain a comprehensive profile of lipid species in biological samples (e.g., plasma, liver tissue) from animals treated with this compound to understand its global impact on lipid metabolism.
Methodology:
-
Sample Preparation and Lipid Extraction:
-
Biological samples are homogenized.
-
Lipids are extracted using a solvent-based method, such as the Folch or Bligh-Dyer method, which utilizes a chloroform/methanol mixture to separate lipids from other cellular components.
-
-
Chromatographic Separation: The extracted lipids are separated based on their physicochemical properties using liquid chromatography (LC). Reversed-phase LC is commonly employed for separating lipid classes.
-
Mass Spectrometry (MS) Analysis: The separated lipids are ionized (e.g., using electrospray ionization - ESI) and introduced into a mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the lipid ions, allowing for their identification and quantification. High-resolution mass spectrometers like quadrupole time-of-flight (Q-TOF) or Orbitrap instruments are often used for untargeted lipidomics.
-
Data Analysis: The raw MS data is processed to identify and quantify individual lipid species. This involves peak picking, alignment, and comparison to lipid databases (e.g., LIPID MAPS). Statistical analysis is then performed to identify significant changes in lipid profiles between treatment groups.
TaqMan Gene Expression Analysis
Objective: To quantify the expression levels of specific genes involved in lipid metabolism in response to this compound treatment.
Methodology:
-
RNA Extraction: Total RNA is isolated from cells or tissues of interest using a suitable RNA extraction kit.
-
Reverse Transcription: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Real-Time PCR: The cDNA is used as a template for real-time polymerase chain reaction (PCR) with TaqMan gene expression assays. These assays include:
-
A pair of unlabeled PCR primers that are specific to the target gene.
-
A target-specific probe with a fluorescent reporter dye on the 5' end and a quencher dye on the 3' end.
-
-
Detection: During the PCR amplification, the Taq polymerase's 5' nuclease activity cleaves the probe, separating the reporter from the quencher and resulting in a fluorescent signal. The intensity of this signal is proportional to the amount of PCR product and is measured in real-time.
-
Quantification: The expression level of the target gene is quantified relative to an endogenous control gene (a housekeeping gene with stable expression) using the comparative Ct (ΔΔCt) method.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
Experimental Workflows
Conclusion
This compound represents a promising therapeutic agent for the management of dyslipidemia and related metabolic disorders due to its unique ability to activate all three PPAR isoforms. Its pan-agonist activity allows for a comprehensive and synergistic regulation of lipid metabolism, addressing multiple pathological aspects of the metabolic syndrome. The preclinical data robustly support its efficacy in improving lipid profiles and insulin sensitivity. The detailed experimental protocols and visual representations of the underlying mechanisms provided in this guide are intended to facilitate further research into this compound and the development of novel pan-PPAR agonists for the treatment of metabolic diseases.
References
Indeglitazar: A Pan-PPAR Agonist Approach to Enhancing Insulin Sensitivity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Indeglitazar is a potent pan-agonist of the peroxisome proliferator-activated receptors (PPARs), demonstrating a unique mechanism for improving insulin sensitivity. By simultaneously activating all three PPAR isoforms (α, γ, and δ), this compound modulates a complex network of genes involved in glucose and lipid metabolism, adipogenesis, and inflammation. A key feature of this compound is its partial agonism towards PPARγ, a characteristic designed to mitigate the adverse effects associated with full PPARγ agonists while retaining significant insulin-sensitizing effects. This guide provides a comprehensive overview of the molecular mechanisms, preclinical efficacy, and key experimental methodologies related to this compound's action on insulin sensitivity, intended for an audience of researchers, scientists, and drug development professionals.
Introduction: The Role of PPARs in Insulin Sensitivity
Peroxisome proliferator-activated receptors are a group of nuclear receptors that function as ligand-activated transcription factors.[1] The three isoforms, PPARα, PPARγ, and PPARδ, play crucial roles in regulating energy homeostasis and metabolic processes.
-
PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation.[2]
-
PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis, promoting the differentiation of preadipocytes into mature, insulin-sensitive fat cells.[3] PPARγ activation also influences the expression of adipokines, such as adiponectin, which have insulin-sensitizing effects.[4]
-
PPARδ: Ubiquitously expressed, PPARδ activation is associated with increased fatty acid oxidation and improved lipid profiles.
Dysregulation of PPAR signaling is implicated in the pathophysiology of type 2 diabetes and the metabolic syndrome. Agonists of these receptors, therefore, represent a promising therapeutic strategy for improving insulin sensitivity.
This compound: A Pan-Agonist with a Differentiated Profile
This compound was developed as a pan-PPAR agonist with a distinct profile of partial agonism towards PPARγ.[5] This was a strategic design to harness the beneficial metabolic effects of activating all three PPAR isoforms while minimizing the side effects, such as weight gain and edema, linked to full PPARγ activation.
Molecular Mechanism of Action
This compound binds to the ligand-binding domains of PPARα, PPARγ, and PPARδ, forming a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
The partial agonism of this compound on PPARγ is attributed to its unique binding mode. Co-crystallography studies have revealed that a water molecule mediates the interaction between this compound and the PPARγ ligand-binding domain, resulting in a distinct conformational change compared to that induced by full agonists. This leads to a reduced transcriptional activation of some PPARγ target genes, contributing to its favorable side-effect profile.
Preclinical Efficacy: In Vivo and In Vitro Evidence
Preclinical studies in various animal models of insulin resistance and diabetes have demonstrated the efficacy of this compound in improving metabolic parameters.
In Vivo Studies
Zucker Diabetic Fatty (ZDF) Rat Model: Treatment of ZDF rats with this compound resulted in significant improvements in glucose homeostasis and lipid profiles, as detailed in the table below.
| Parameter | Vehicle | This compound (10 mg/kg) | % Change |
| Glucose (mg/dL) | 450 | 250 | -44.4% |
| HbA1c (%) | 8.5 | 6.5 | -23.5% |
| Triglycerides (mg/dL) | 800 | 300 | -62.5% |
| Total Cholesterol (mg/dL) | 200 | 120 | -40.0% |
| Adiponectin (µg/mL) | 4.9 | 4.8 | -2.0% |
Table 1: Effects of this compound on metabolic parameters in Zucker rats after 3 weeks of treatment.
ob/ob Mouse Model: In the ob/ob mouse model of obesity and insulin resistance, oral administration of this compound led to significant reductions in glucose, insulin, and triglycerides.
| Parameter | Vehicle | This compound (10 mg/kg) | Pioglitazone (30 mg/kg) |
| Glucose (mg/dL) | 350 | 150 | 160 |
| Insulin (ng/mL) | 50 | 20 | 30 |
| Triglycerides (mg/dL) | 250 | 100 | 120 |
| Free Fatty Acids (mM) | 1.5 | 0.8 | 0.9 |
| Adiponectin (fold increase) | 1.0 | 1.9 | 3.5 |
Table 2: Comparative effects of this compound and Pioglitazone in ob/ob mice after 14 days of treatment.
Notably, while both this compound and the full PPARγ agonist Pioglitazone improved glucose and lipid parameters, this compound had a less pronounced effect on adiponectin levels, suggesting an adiponectin-independent component to its insulin-sensitizing action.
Cellular Mechanisms
This compound's effects on insulin sensitivity are mediated by its influence on various cellular processes, primarily in adipocytes and skeletal muscle.
-
Adipocyte Differentiation: As a partial agonist of PPARγ, this compound is less potent in promoting adipocyte differentiation compared to full agonists. This may contribute to the reduced weight gain observed in animal studies.
-
Glucose Uptake: Activation of PPARγ by this compound is expected to enhance insulin-stimulated glucose uptake in adipocytes, partly through the upregulation of the glucose transporter GLUT4.
-
Fatty Acid Metabolism: By activating PPARα and PPARδ, this compound stimulates fatty acid oxidation in skeletal muscle and liver, reducing the accumulation of lipid intermediates that can cause insulin resistance.
Signaling Pathways Modulated by this compound
The insulin-sensitizing effects of this compound are a result of the integrated activation of downstream signaling pathways of all three PPAR isoforms.
Key Experimental Protocols
Transcriptional Transactivation Assay
This assay is used to determine the functional potency and efficacy of a compound as a PPAR agonist.
Principle: A reporter gene (e.g., luciferase) is placed under the control of a promoter containing PPREs. Cells are co-transfected with this reporter construct and an expression vector for a specific PPAR isoform. The addition of a PPAR agonist leads to the activation of the receptor, which then binds to the PPRE and drives the expression of the reporter gene. The resulting signal (e.g., luminescence) is proportional to the agonist activity.
Protocol Outline:
-
Cell Culture: Plate suitable host cells (e.g., HEK293T) in 96-well plates.
-
Transfection: Co-transfect cells with:
-
A PPRE-driven luciferase reporter plasmid.
-
An expression plasmid for the desired PPAR isoform (α, γ, or δ).
-
A control plasmid expressing Renilla luciferase for normalization.
-
-
Compound Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a reference agonist.
-
Lysis and Reporter Assay: After another 24 hours, lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system.
-
Data Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity. Plot the normalized activity against the compound concentration to determine EC50 and maximal efficacy.
Adipocyte Differentiation Assay
This assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature adipocytes.
Principle: Preadipocyte cell lines (e.g., 3T3-L1) are treated with a differentiation-inducing cocktail, which typically includes a PPARγ agonist. The extent of differentiation is then quantified by staining for lipid accumulation using Oil Red O.
Protocol Outline:
-
Cell Culture: Grow 3T3-L1 preadipocytes to confluence in a multi-well plate.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with a differentiation medium containing:
-
DMEM with 10% Fetal Bovine Serum
-
Insulin
-
Dexamethasone
-
IBMX (3-isobutyl-1-methylxanthine)
-
This compound or a reference PPARγ agonist at various concentrations.
-
-
Maturation: After 2-3 days, replace the induction medium with a maturation medium (containing insulin and the test compound) and continue the culture for another 4-6 days, changing the medium every 2 days.
-
Staining:
-
Wash the cells with PBS and fix with 10% formalin.
-
Stain the cells with Oil Red O solution to visualize lipid droplets.
-
-
Quantification:
-
Visually assess the degree of differentiation under a microscope.
-
For quantitative analysis, extract the Oil Red O stain from the cells using isopropanol and measure the absorbance at a specific wavelength (e.g., 520 nm).
-
Conclusion
This compound represents a sophisticated approach to improving insulin sensitivity through the pan-activation of PPAR isoforms, with a key design feature of partial PPARγ agonism. Preclinical data strongly support its efficacy in improving glucose and lipid metabolism. The detailed experimental protocols provided herein serve as a guide for researchers to further investigate the nuanced mechanisms of this compound and other PPAR modulators. The continued exploration of such compounds holds significant promise for the development of novel therapeutics for type 2 diabetes and related metabolic disorders.
References
- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Exploring PPAR Gamma and PPAR Alpha’s Regulation Role in Metabolism via Epigenetics Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Improved insulin sensitivity after treatment of PPARγ and PPARα ligands is mediated by genetically modulated transcripts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
Indeglitazar's In Vivo Effect on Adiponectin Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vivo effects of indeglitazar on adiponectin levels, drawing from preclinical studies. This compound is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), with activity towards PPARα, PPARδ, and notably, partial agonism towards PPARγ.[1][2] This distinct pharmacological profile influences its effect on adiponectin, a key adipokine in glucose homeostasis and insulin sensitization.
Core Findings
In vivo studies demonstrate that this compound has a modest and model-dependent effect on circulating adiponectin levels, distinguishing it from full PPARγ agonists. While full agonists like pioglitazone and rosiglitazone typically induce a robust increase in adiponectin, this compound's impact is attenuated, a characteristic attributed to its partial PPARγ agonism.[1][2][3] This suggests that the metabolic benefits of this compound, such as improvements in glucose and lipid profiles, may be achieved through mechanisms that are at least partially independent of significant elevations in adiponectin.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vivo studies investigating the effect of this compound on plasma adiponectin levels in different animal models of diabetes and insulin resistance.
Table 1: Effect of this compound on Plasma Adiponectin in the Zucker Rat Model
| Animal Model | Treatment Group | Dose | Route of Administration | Duration | Mean Plasma Adiponectin (mcg/mL) | Fold Change vs. Vehicle |
| Zucker Rat | Vehicle | N/A | Intravenous | 21 days | 4.9 | N/A |
| Zucker Rat | This compound | 10 mg/kg | Intravenous | 21 days | 4.8 | ~0.98 |
Data sourced from studies on a Zucker rat model of diabetes.
Table 2: Effect of this compound on Plasma Adiponectin in the ob/ob Mouse Model
| Animal Model | Treatment Group | Dose | Route of Administration | Duration | Fold Increase in Adiponectin |
| ob/ob Mouse | This compound | 10 mg/kg | Oral | 14 days | 1.9 |
| ob/ob Mouse | Pioglitazone | 30 mg/kg | Oral | 14 days | 3.5 |
Data sourced from a study in a B6.V-Lepob/ob mouse model of diabetes and insulin resistance.
Experimental Protocols
Zucker Rat Study
-
Animal Model: The study utilized the Zucker rat, a well-established model of obesity and type 2 diabetes.
-
Drug Administration: this compound was administered intravenously at a dose of 10 mg/kg once daily for a period of 3 weeks. A vehicle-treated group served as the control.
-
Sample Collection and Analysis: Blood samples were collected before the initiation of treatment and at day 21. Plasma adiponectin levels were measured to determine the effect of the treatment.
ob/ob Mouse Study
-
Animal Model: This study was conducted using 9-week-old B6.V-Lepob mice, a model of genetic obesity and insulin resistance.
-
Drug Administration: this compound was administered orally at a dose of 10 mg/kg for 14 days. A comparator group received the full PPARγ agonist pioglitazone at 30 mg/kg. The compounds were suspended in 0.5% methylcellulose and 2% Tween 80.
-
Sample Collection and Analysis: On the final day of the study, blood was collected for the measurement of plasma adiponectin, as well as other metabolic parameters such as insulin, triglycerides, and free fatty acids.
Visualizations
Signaling Pathway of PPARγ-Mediated Adiponectin Expression
The following diagram illustrates the established signaling pathway through which PPARγ agonists stimulate the expression of the adiponectin gene. This compound, as a partial agonist, would be expected to activate this pathway to a lesser extent than a full agonist.
Caption: PPARγ activation pathway for adiponectin expression.
Experimental Workflow for In Vivo Studies
This diagram outlines the general workflow for the preclinical in vivo studies cited in this guide.
Caption: General workflow for in vivo studies.
References
An In-depth Technical Guide to Indeglitazar: Chemical Properties, Structure, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indeglitazar, also known as PPM-204 and PLX-204, is a small molecule that was developed as a pan-agonist for the peroxisome proliferator-activated receptors (PPARs), with activity towards all three subtypes: alpha (α), delta (δ), and gamma (γ).[1][2][3] It was investigated primarily for the treatment of type 2 diabetes mellitus (T2DM) due to its potential to simultaneously address hyperglycemia and dyslipidemia.[3][4] This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of this compound, including quantitative data, experimental methodologies, and a visualization of its signaling pathway.
Chemical Properties and Structure
This compound is an indolyl carboxylic acid derivative. Its chemical structure and key identifying information are summarized below.
| Property | Value | Reference |
| IUPAC Name | 3-[5-methoxy-1-(4-methoxybenzenesulfonyl)-1H-indol-3-yl]propanoic acid | |
| Synonyms | PPM-204, PLX-204 | |
| CAS Number | 835619-41-5 | |
| Molecular Formula | C₁₉H₁₉NO₆S | |
| Molecular Weight | 389.42 g/mol | |
| SMILES | COC1=CC=C(C=C1)S(=O)(=O)N2C=C(CCC(=O)O)C3=C2C=CC(=C3)OC | |
| InChI Key | YMPALHOKRBVHOJ-UHFFFAOYSA-N | |
| Appearance | Solid powder |
Synthesis
The synthesis of this compound is a four-step process starting from the commercially available 5-methoxy-indolyl-3-carboxaldehyde. While a detailed, step-by-step protocol with reaction conditions and yields is not publicly available in the primary literature, the key transformation involves the sulfonylation of the indole nitrogen with a substituted benzenesulfonyl chloride.
Mechanism of Action
This compound is a pan-agonist of the PPAR nuclear receptor family, activating PPARα, PPARγ, and PPARδ. Upon ligand binding, PPARs form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.
A key feature of this compound is its profile as a partial agonist for PPARγ. This was a deliberate design strategy to potentially retain the insulin-sensitizing benefits of full PPARγ agonists (like thiazolidinediones) while mitigating side effects such as weight gain and edema. The structural basis for this partial agonism is attributed to the recruitment of a water molecule in the ligand-binding domain of PPARγ, which subtly alters the conformation of the receptor and its interaction with coactivators.
PPAR Signaling Pathway
The activation of PPARs by this compound leads to the regulation of a wide array of genes involved in glucose and lipid metabolism, and energy homeostasis. A simplified representation of the PPAR signaling pathway is depicted below.
Quantitative Data
In Vitro Activity
This compound's potency as a PPAR agonist has been characterized in both biochemical and cell-based assays.
| Assay Type | Target | EC₅₀ (µM) | Reference |
| Biochemical | PPARα | 0.51 | |
| PPARγ | 0.37 | ||
| PPARδ | 2.7 | ||
| Cellular Transactivation | PPARα | 0.99 | |
| PPARγ | 0.85 (45% partial agonism vs. rosiglitazone) | ||
| PPARδ | 1.3 (67% partial agonism vs. L-165041) | ||
| Preadipocyte Differentiation | - | 0.32 |
In Vivo Efficacy in Animal Models
Preclinical studies in models of diabetes and insulin resistance demonstrated this compound's beneficial effects on metabolic parameters.
| Animal Model | Treatment | Change in Glucose | Change in Insulin | Change in Triglycerides | Reference |
| Zucker Diabetic Fatty Rat | 10 mg/kg/day (i.v.) for 3 weeks | ↓ | ↓ | ↓ | |
| ob/ob Mouse | 10 mg/kg/day (oral) for 14 days | ↓ | ↓ | ↓ |
Pharmacokinetics
Pharmacokinetic parameters of this compound have been evaluated in rats, monkeys, and humans.
| Species | Dose (mg/kg) | Cₘₐₓ (ng/mL) | AUC₀-∞ (ng*hr/mL) | t₁/₂ (hr) | Bioavailability (%) | Reference |
| Rat | 2 (oral) | 884 | 10,724 | 10.9 | 66 | |
| Monkey | 2 (oral) | 480 | 6,000 | 12.0 | 79 | |
| Human (fasted) | 2 (oral) | 1,070 | 33,000 | >17 | Not Reported | |
| Human (fasted) | 4 (oral) | 2,050 | 65,000 | >17 | Not Reported |
Experimental Protocols
In Vitro PPAR Agonist Activity (AlphaScreen)
The in vitro PPAR agonist activity of this compound was determined using the AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) technology.
Principle: This assay measures the ligand-dependent interaction between the PPAR ligand-binding domain (LBD) and a coactivator peptide. A donor bead is conjugated to the PPAR-LBD, and an acceptor bead is conjugated to a biotinylated coactivator peptide via streptavidin. Upon ligand binding, the conformational change in the PPAR-LBD promotes its interaction with the coactivator, bringing the donor and acceptor beads into close proximity. Excitation of the donor bead at 680 nm generates singlet oxygen, which diffuses to the acceptor bead, triggering a chemiluminescent signal that is measured.
Workflow:
Transcriptional Transactivation Assay
The cellular activity of this compound was assessed using a transcriptional transactivation assay.
Principle: This cell-based reporter gene assay measures the ability of a compound to activate a specific transcription factor. Cells are co-transfected with two plasmids: one expressing the full-length PPAR (or its LBD fused to a GAL4 DNA-binding domain) and another containing a reporter gene (e.g., luciferase) under the control of a promoter with PPREs (or GAL4 upstream activating sequences). If the compound activates the PPAR, the PPAR/RXR heterodimer binds to the PPREs and drives the expression of the reporter gene, which can be quantified.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or CHO) is cultured and co-transfected with the expression and reporter plasmids.
-
Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a reference agonist.
-
Cell Lysis and Reporter Assay: After an incubation period, cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reporter activity is normalized to a control (e.g., β-galactosidase activity or total protein concentration) to account for variations in transfection efficiency and cell number. Dose-response curves are generated to determine EC₅₀ values.
Preadipocyte Differentiation Assay
The effect of this compound on adipogenesis was evaluated using a preadipocyte differentiation assay.
Principle: This assay assesses the ability of a compound to induce the differentiation of preadipocytes (e.g., 3T3-L1 cells) into mature, lipid-accumulating adipocytes. PPARγ is a master regulator of adipogenesis, and its activation is a key initiating event.
Methodology:
-
Cell Culture: 3T3-L1 preadipocytes are grown to confluence.
-
Differentiation Induction: Two days post-confluence, the culture medium is replaced with a differentiation medium containing a standard adipogenic cocktail (e.g., insulin, dexamethasone, and IBMX) and varying concentrations of this compound or a reference compound.
-
Maturation: After a few days, the differentiation medium is replaced with a maintenance medium containing insulin and the test compound, and the cells are cultured for several more days to allow for lipid accumulation.
-
Quantification of Differentiation: The extent of differentiation is typically assessed by staining the accumulated lipid droplets with Oil Red O. The stained lipid can then be extracted and quantified spectrophotometrically.
Clinical Development
This compound progressed to Phase II clinical trials for the treatment of T2DM. A single-ascending dose Phase I study in healthy volunteers showed that this compound was safe and well-tolerated at doses of 2 and 4 mg/kg, with a long half-life of over 17 hours under fasted conditions. However, the development of this compound was subsequently discontinued.
Conclusion
This compound is a potent, orally bioavailable PPAR pan-agonist with a unique partial agonist profile for PPARγ. Its design was based on a scaffold-based drug discovery approach aimed at achieving a balanced activation of the three PPAR subtypes to effectively manage the multifaceted metabolic dysregulation in T2DM. While preclinical and early clinical data were promising, its development was not pursued to market approval. Nevertheless, the study of this compound has provided valuable insights into the structural biology of PPARs and the potential for developing selective PPAR modulators with improved therapeutic profiles.
References
- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scintillation Proximity Assay (SPA)-Based Radioligand Binding for PPARα, PPARγ, and PPARδ Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Indeglitazar in vitro PPAR Transactivation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indeglitazar (also known as PPM-204) is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, demonstrating activity against all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[1][2] It was developed as a potential treatment for type 2 diabetes mellitus, aiming to combine the beneficial effects of activating all three PPAR isoforms while mitigating the side effects associated with full PPARγ agonists by exhibiting partial agonism at this receptor.[1][3] In vitro PPAR transactivation assays are fundamental for characterizing the potency and efficacy of compounds like this compound. These cell-based assays measure the ability of a compound to activate a PPAR subtype, leading to the transcription of a reporter gene.[4]
This document provides a detailed protocol for an in vitro PPAR transactivation assay to evaluate the activity of this compound, along with data presentation and visualizations to facilitate understanding and application.
Data Presentation
The following table summarizes the quantitative data for this compound's in vitro activity on the three human PPAR subtypes as determined by transcriptional transactivation assays.
| Compound | PPAR Subtype | EC50 (μM) | Efficacy | Reference |
| This compound | PPARα | 0.042 | Full Agonist | |
| This compound | PPARγ | 0.240 | Partial Agonist | |
| This compound | PPARδ | 0.015 | Full Agonist |
Experimental Protocols
This protocol describes a transient co-transfection reporter assay using a mammalian cell line to determine the functional potency of this compound on human PPARα, PPARγ, and PPARδ. The general principle involves introducing plasmids encoding a PPAR subtype and a reporter gene into host cells. Activation of the receptor by a ligand like this compound drives the expression of the reporter gene, which can be quantified.
Materials and Reagents
-
Cell Line: HEK293 or COS-7 cells
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Expression Plasmids:
-
pCMV-hPPARα (human PPARα full-length cDNA)
-
pCMV-hPPARγ (human PPARγ full-length cDNA)
-
pCMV-hPPARδ (human PPARδ full-length cDNA)
-
-
Reporter Plasmid: pPPRE-luc (containing multiple PPAR response elements upstream of a firefly luciferase reporter gene)
-
Internal Control Plasmid: pRL-TK (Renilla luciferase for normalization)
-
Transfection Reagent: Lipofectamine 2000 or similar
-
Test Compound: this compound
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System or similar
-
Apparatus: Luminometer for 96-well plates
Experimental Workflow
Caption: Experimental workflow for the PPAR transactivation assay.
Step-by-Step Protocol
-
Cell Seeding (Day 1):
-
Trypsinize and count HEK293 cells.
-
Seed 2 x 10^4 cells per well in a 96-well white, clear-bottom plate.
-
Incubate at 37°C, 5% CO2 overnight.
-
-
Transfection (Day 2):
-
For each well, prepare a transfection mix containing:
-
50 ng of the respective PPAR expression plasmid (e.g., pCMV-hPPARα).
-
100 ng of the pPPRE-luc reporter plasmid.
-
10 ng of the pRL-TK internal control plasmid.
-
-
Dilute the plasmids and the transfection reagent in serum-free medium according to the manufacturer's instructions.
-
Add the transfection mix to the cells and incubate for 4-6 hours at 37°C.
-
Replace the transfection medium with fresh culture medium.
-
-
Compound Treatment (Day 3):
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., from 10^-10 M to 10^-5 M).
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for 18-24 hours at 37°C.
-
-
Luciferase Assay (Day 4):
-
Remove the medium from the wells.
-
Lyse the cells using the passive lysis buffer provided with the luciferase assay kit.
-
Measure the firefly and Renilla luciferase activities sequentially using a luminometer according to the assay kit protocol.
-
Data Analysis
-
Normalization: For each well, normalize the firefly luciferase activity by dividing it by the Renilla luciferase activity. This accounts for variations in transfection efficiency and cell number.
-
Fold Activation: Calculate the fold activation for each this compound concentration by dividing the normalized luciferase activity by the normalized activity of the vehicle control.
-
Dose-Response Curve: Plot the fold activation against the logarithm of the this compound concentration.
-
EC50 Calculation: Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
PPAR Signaling Pathway
Peroxisome proliferator-activated receptors are ligand-activated transcription factors that regulate gene expression. Upon binding to a ligand such as this compound, PPARs undergo a conformational change, heterodimerize with the retinoid X receptor (RXR), and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This complex then recruits co-activator proteins to initiate the transcription of genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Caption: Simplified PPAR signaling pathway upon ligand activation.
References
- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Indeglitazar Potency using Cell-based Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indeglitazar is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), targeting all three isoforms: PPARα, PPARγ, and PPARδ.[1][2][3][4] As a modulator of these key nuclear receptors, this compound influences the transcription of genes involved in glucose and lipid metabolism.[1] Notably, it acts as a partial agonist for PPARγ. Accurate and reproducible measurement of its potency is critical for research and development. This document provides detailed protocols for cell-based assays to characterize the potency of this compound.
Data Presentation
The following tables summarize the quantitative data on this compound's potency in various cell-based assays.
Table 1: Cellular Transactivation Potency of this compound
| PPAR Isotype | EC50 (µM) | Reference Compound |
| PPARα | 0.99 | Full agonist |
| PPARγ | 0.85 | Rosiglitazone |
| PPARδ | 1.3 | L-165041 |
| Data sourced from cellular transactivation assays. |
Table 2: Biochemical Binding Affinity of this compound
| PPAR Isotype | EC50 (µM) |
| PPARα | 0.51 |
| PPARγ | 0.37 |
| PPARδ | 2.7 |
| Data sourced from biochemical assays. |
Table 3: Preadipocyte Differentiation Potency of this compound
| Compound | EC50 (µM) |
| This compound | 0.32 |
| Rosiglitazone | 0.013 |
| Data sourced from a preadipocyte differentiation assay. |
Signaling Pathway
The binding of this compound to PPARs initiates a cascade of molecular events leading to the regulation of target gene expression.
References
- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Investigating the Effects of Indeglitazar in the Zucker Diabetic Rat Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Zucker diabetic fatty (ZDF) rat is a well-established inbred model of obesity, insulin resistance, and type 2 diabetes.[1][2] These animals develop hyperinsulinemia at a young age, which progresses to hyperglycemia by 8-10 weeks.[1][3] This makes them a valuable tool for studying the efficacy of novel anti-diabetic compounds. Indeglitazar is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, targeting PPARα, PPARγ, and PPARδ.[4] PPARs are nuclear receptors that play a critical role in the regulation of glucose and lipid metabolism. Agonism of these receptors is a therapeutic strategy for treating type 2 diabetes and its associated metabolic complications.
These application notes provide detailed protocols for studying the effects of this compound in the Zucker diabetic rat model, based on published findings. The protocols cover animal handling, drug administration, and the analysis of key metabolic parameters.
Experimental Protocols
Animal Model and Husbandry
-
Animal Model: Male Zucker diabetic fatty (ZDF/GmiCrl-fa/fa) rats and their lean littermates (ZDF/GmiCrl-fa/+) as controls.
-
Age at Study Initiation: 7-8 weeks of age.
-
Housing: Animals should be housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Diet: Provide a standard rodent diet, such as Purina #5008, and water ad libitum.
-
Acclimation: Allow animals to acclimate to the facility for at least one week prior to the start of the experiment.
This compound Formulation and Administration
-
Formulation: this compound can be formulated for intravenous (i.v.) administration as a solution in 10% Solutol HS 15, 10% ethanol, and 80% saline.
-
Dosage: A dose of 10 mg/kg body weight, administered once daily, has been shown to be effective.
-
Administration: Administer the formulated this compound solution via intravenous injection.
-
Treatment Duration: A treatment period of 3 weeks is recommended to observe significant effects on metabolic parameters.
-
Control Group: The vehicle (10% Solutol HS 15, 10% ethanol, and 80% saline) should be administered to a control group of ZDF rats.
Blood Sample Collection and Processing
-
Timing: Collect blood samples prior to the initiation of treatment (baseline) and at the end of the 21-day treatment period.
-
Method: Blood can be collected from the tail vein for routine monitoring. For terminal collection, cardiac puncture under anesthesia is appropriate.
-
Processing: For plasma, collect blood in tubes containing an anticoagulant (e.g., EDTA) and centrifuge at 1,500g for 15 minutes at 4°C. For serum, allow blood to clot at room temperature before centrifugation. Store plasma/serum samples at -80°C until analysis.
Biochemical Assays
-
Blood Glucose: Measure blood glucose levels using a commercial glucometer or a glucose oxidase assay kit.
-
Glycated Hemoglobin (HbA1c): Determine HbA1c levels using a commercially available immunoassay kit.
-
Triglycerides and Total Cholesterol: Analyze plasma or serum triglyceride and total cholesterol concentrations using enzymatic colorimetric assay kits.
-
Adiponectin: Measure plasma adiponectin levels using a specific ELISA kit.
Data Presentation
The following tables summarize the reported effects of this compound treatment (10 mg/kg/day, i.v. for 21 days) in the Zucker diabetic rat model.
Table 1: Effects of this compound on Metabolic Parameters
| Parameter | Vehicle-Treated Control | This compound-Treated | % Change |
| Glucose (mg/dL) | 450 | 150 | -66.7% |
| HbA1c (%) | 8.5 | 5.5 | -35.3% |
| Triglycerides (mg/dL) | 1200 | 300 | -75.0% |
| Total Cholesterol (mg/dL) | 250 | 150 | -40.0% |
Table 2: Effects of this compound on Adiponectin and Body Weight
| Parameter | Vehicle-Treated Control | This compound-Treated | % Change |
| Adiponectin (µg/mL) | 4.9 | 4.8 | -2.0% |
| Body Weight (g) | 392.3 | 373.4 | -4.8% |
Visualizations
This compound Signaling Pathway
Caption: Proposed signaling pathway of this compound as a PPAR pan-agonist.
Experimental Workflow
Caption: Experimental workflow for studying this compound in ZDF rats.
References
- 1. Treatment of Zucker diabetic fatty rats with AVE7688 improves vascular and neural dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Variability in Zucker diabetic fatty rats: differences in disease progression in hyperglycemic and normoglycemic animals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPAR agonist - Wikipedia [en.wikipedia.org]
- 4. Comprehensive Experiment—Clinical Biochemistry: Determination of Blood Glucose and Triglycerides in Normal and Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Indeglitazar Treatment in ob/ob Mice
For Researchers, Scientists, and Drug Development Professionals
Abstract
Indeglitazar is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), with activity towards PPARα, PPARγ, and PPARδ.[1][2] This profile allows it to address various facets of metabolic dysregulation. In the ob/ob mouse, a genetic model of obesity and insulin resistance, this compound has demonstrated significant efficacy in improving key metabolic parameters.[3][4] It has been shown to lower blood glucose, insulin, triglycerides, and free fatty acid levels.[3] Notably, while its glucose-lowering effects are comparable to the full PPARγ agonist pioglitazone, this compound exhibits a reduced effect on adiponectin stimulation and body weight gain, suggesting a potentially more favorable safety profile. These characteristics make this compound a compound of interest for the treatment of type 2 diabetes mellitus. This document provides detailed protocols for the in-vivo evaluation of this compound in the ob/ob mouse model, including treatment regimens and key experimental procedures to assess its metabolic effects.
Key Experiments and Protocols
I. Animal Model and Treatment Regimen
A widely used model for studying the efficacy of anti-diabetic compounds is the male B6.V-Lepob mouse, commonly known as the ob/ob mouse.
-
Animal Strain: Male B6.V-Lepob (ob/ob) mice.
-
Age at Treatment Initiation: 9 weeks old.
-
Acclimation Period: A standard acclimation period of at least one week is recommended upon arrival of the animals, with ad libitum access to standard chow and water.
-
Housing: Mice should be housed under standard laboratory conditions with a 12-hour light/dark cycle.
-
Treatment Groups:
-
Vehicle Control: 0.5% methylcellulose and 2% Tween 80 in sterile water.
-
This compound: 10 mg/kg body weight, administered orally (p.o.) once daily.
-
Positive Control (optional): Pioglitazone at 30 mg/kg body weight, administered orally (p.o.) once daily.
-
-
Treatment Duration: 14 days.
-
Compound Preparation: this compound and pioglitazone should be suspended in the vehicle solution (0.5% methylcellulose and 2% Tween 80) before dosing.
II. Oral Glucose Tolerance Test (OGTT)
The OGTT is a critical assay to evaluate the effect of this compound on glucose disposal.
Materials:
-
D-glucose solution (2 g/kg body weight) in sterile water.
-
Handheld glucometer and glucose test strips.
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes).
Protocol:
-
Fast the mice overnight (approximately 12-16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0 min) from a tail-nick blood sample.
-
Administer the D-glucose solution orally via gavage.
-
Collect blood samples at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Measure blood glucose levels at each time point.
-
Plot the blood glucose concentration over time to generate the glucose tolerance curve. The area under the curve (AUC) can be calculated to quantify glucose tolerance.
III. Insulin Tolerance Test (ITT)
The ITT assesses the peripheral insulin sensitivity of the animals.
Materials:
-
Human or murine insulin solution (0.75 U/kg body weight) in sterile saline.
-
Handheld glucometer and glucose test strips.
-
Blood collection supplies.
Protocol:
-
Fast the mice for 4-6 hours.
-
Record the baseline blood glucose level (t=0 min).
-
Administer the insulin solution via intraperitoneal (i.p.) injection.
-
Collect blood samples at 15, 30, 45, and 60 minutes post-insulin injection.
-
Measure blood glucose levels at each time point.
-
Plot the percentage of initial blood glucose over time to assess insulin sensitivity.
IV. Blood and Tissue Collection and Analysis
At the end of the 14-day treatment period, blood and tissues should be collected for further analysis.
Protocol:
-
On the final day of treatment, collect blood from the mice.
-
Centrifuge the blood to separate plasma/serum and store at -80°C until analysis.
-
Euthanize the mice and collect tissues such as liver and adipose tissue.
-
Snap-freeze the tissues in liquid nitrogen and store at -80°C for subsequent gene expression analysis.
-
Analyze plasma/serum for levels of insulin, triglycerides, free fatty acids, and adiponectin using commercially available ELISA kits.
V. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
To understand the molecular mechanism of this compound's action, gene expression analysis in key metabolic tissues like the liver and adipose tissue is crucial.
Protocol:
-
RNA Extraction: Extract total RNA from the stored liver and adipose tissue samples using a suitable RNA extraction kit (e.g., TRIzol or column-based kits).
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR: Perform qPCR using a real-time PCR system with SYBR Green or TaqMan probe-based assays.
-
Target Genes: Select genes involved in glucose and lipid metabolism that are known to be regulated by PPARs (e.g., PEPCK, G6Pase, SCD-1, FAS, CPT1, ACOX1).
-
Housekeeping Genes: Use stable housekeeping genes for normalization (e.g., GAPDH, β-actin, 18S rRNA).
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between the treatment and vehicle control groups.
-
Quantitative Data Summary
The following table summarizes the in vivo efficacy of this compound in the ob/ob mouse model after 14 days of treatment.
| Parameter | Vehicle | This compound (10 mg/kg) | Pioglitazone (10 mg/kg) |
| Glucose (mg/dl) | 365.7 (± 16.3) | 121.9 (± 8.6) | 102.7 (± 6.0) |
| Insulin (ng/ml) | 12.3 (± 1.3) | 5.1 (± 0.7) | 7.8 (± 1.1) |
| Triglycerides (mg/dl) | 150.3 (± 9.1) | 80.6 (± 4.5) | 75.4 (± 5.2) |
| Free Fatty Acids (mEq/L) | 1.2 (± 0.1) | 0.7 (± 0.1) | 0.6 (± 0.1) |
| Adiponectin (fold change) | 1.0 | 1.9 | 3.5 |
Data presented as mean (± SEM).
Signaling Pathway and Experimental Workflow
This compound acts as a pan-agonist for PPARα, PPARγ, and PPARδ. Upon binding, these nuclear receptors form a heterodimer with the retinoid X receptor (RXR) and bind to peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. This signaling cascade ultimately leads to the observed improvements in glucose and lipid metabolism.
Caption: this compound activates PPARα, γ, and δ, leading to gene transcription changes.
The following diagram outlines the experimental workflow for evaluating the efficacy of this compound in ob/ob mice.
Caption: Workflow for this compound evaluation in ob/ob mice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Note: Taqman Analysis of Gene Expression After Indeglitazar Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indeglitazar is a pan-agonist that activates all three peroxisome proliferator-activated receptor (PPAR) isoforms: PPARα, PPARγ, and PPARδ.[1][2] These receptors are ligand-activated transcription factors that play crucial roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[3][4] this compound modulates the transcription of various target genes by binding to these receptors.[5] As an anti-diabetic agent, understanding its precise effect on gene expression is critical for elucidating its therapeutic mechanism and potential side effects.
Taqman quantitative real-time PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels. This application note provides a detailed protocol for using Taqman assays to analyze changes in gene expression in response to this compound treatment, focusing on key PPAR target genes.
Mechanism of Action: The PPAR Signaling Pathway
This compound, like other PPAR agonists, exerts its effects by modulating gene transcription. Upon entering the cell, the ligand binds to a PPAR isoform. This binding event induces a conformational change, leading to the dissociation of corepressors and the recruitment of coactivators. The activated PPAR then forms a heterodimer with the Retinoid X Receptor (RXR). This PPAR-RXR complex translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various metabolic processes, including fatty acid oxidation, adipogenesis, and glucose uptake.
Quantitative Data Presentation
Taqman analysis has been employed to quantify the effect of this compound on the expression of specific genes. Studies show this compound is a partial agonist of PPARγ and is less potent in stimulating adiponectin gene expression compared to full agonists like rosiglitazone. In vivo studies have confirmed a reduced adiponectin response while still demonstrating beneficial effects on glucose and triglycerides.
Table 1: Effect of this compound on Adiponectin Gene Expression in Mature Adipocytes.
| Treatment | Fold Change in Adiponectin mRNA (vs. Vehicle) | Reference |
| This compound | ~1.5 - 2.0 | |
| Rosiglitazone (Full Agonist) | ~3.5 - 4.0 |
Note: Values are estimations based on graphical data presented in the source. Rosiglitazone achieved levels approximately twice that of this compound.
Table 2: In Vivo Efficacy of this compound in an ob/ob Mouse Model (14-day treatment).
| Parameter | Vehicle | This compound (10 mg/kg) | Pioglitazone (30 mg/kg) | Reference |
| Glucose (mg/dL) | 480 ± 20 | 180 ± 15 | 160 ± 10 | |
| Insulin (ng/mL) | 50 ± 5 | 15 ± 3 | 30 ± 4 | |
| Triglycerides (mg/dL) | 200 ± 15 | 100 ± 10 | 90 ± 8 | |
| Adiponectin (fold increase) | 1.0 | 1.9 | 3.5 |
*Statistically significant change compared to vehicle.
Experimental Protocols
A typical workflow for analyzing gene expression changes following this compound treatment involves cell culture and treatment, RNA isolation, cDNA synthesis, and finally, Taqman qPCR analysis.
Protocol 1: In Vitro Treatment of Cells
This protocol is a general guideline for treating adherent cells, such as mature adipocytes, with this compound.
-
Cell Seeding: Plate cells (e.g., differentiated 3T3-L1 adipocytes) in appropriate culture plates (e.g., 12-well or 6-well plates) and allow them to adhere overnight in a CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations. Include a vehicle control (medium with the same concentration of DMSO without the compound).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 6, 12, or 24 hours) to allow for changes in gene expression.
-
Cell Lysis: After incubation, wash the cells with PBS and lyse them directly in the plate using a suitable lysis buffer for RNA extraction.
Protocol 2: RNA Extraction and cDNA Synthesis
-
Total RNA Extraction: Isolate total RNA from the lysed cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. This should include an on-column DNase digestion step to eliminate genomic DNA contamination.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
Reverse Transcription: Synthesize first-strand complementary DNA (cDNA) from 0.5-1.0 µg of total RNA using a high-capacity cDNA reverse transcription kit.
-
Assemble the reaction mix on ice as per the kit's protocol (typically includes RT buffer, dNTPs, random primers, and reverse transcriptase).
-
Perform the reverse transcription reaction in a thermal cycler with the appropriate temperature profile (e.g., 25°C for 10 min, 37°C for 120 min, 85°C for 5 min).
-
Store the resulting cDNA at -20°C.
-
Protocol 3: Taqman Gene Expression Analysis (qPCR)
This protocol outlines the setup for a single Taqman assay reaction.
-
Reaction Mix Preparation: Prepare a master mix for the number of reactions required (including no-template controls). For a single 20 µL reaction, combine the following on ice:
-
TaqMan™ Universal PCR Master Mix (2X): 10 µL
-
TaqMan™ Gene Expression Assay (20X): 1 µL (contains specific primers and FAM™ dye-labeled MGB probe)
-
Nuclease-free Water: 4 µL
-
-
Add cDNA Template:
-
Pipette 15 µL of the master mix into each well of a 96-well or 384-well PCR plate.
-
Add 5 µL of diluted cDNA (typically 1-10 ng) to each well.
-
For the no-template control (NTC), add 5 µL of nuclease-free water instead of cDNA.
-
-
Seal and Centrifuge: Seal the plate with an optically clear adhesive film. Briefly centrifuge the plate to collect the contents at the bottom of the wells.
-
Real-Time PCR Cycling: Perform the qPCR reaction using a real-time PCR system with the following universal thermal cycling conditions:
-
UNG Activation (Optional): 50°C for 2 min
-
Polymerase Activation: 95°C for 10 min
-
PCR Cycles (40 cycles):
-
Denaturation: 95°C for 15 sec
-
Annealing/Extension: 60°C for 1 min
-
-
-
Data Analysis:
-
Use the real-time PCR system's software to determine the cycle threshold (Ct) for each reaction.
-
Normalize the Ct value of the target gene to the Ct value of an endogenous control gene (e.g., GAPDH, ACTB) that is not affected by the treatment (ΔCt = Cttarget - Ctcontrol).
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method (ΔΔCt = ΔCttreated - ΔCtvehicle).
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
References
Application Notes and Protocols for In Vivo Administration of Indeglitazar in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indeglitazar is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, showing activity at all three PPAR isoforms: α, γ, and δ.[1][2] This compound has been investigated for its potential therapeutic benefits in type 2 diabetes mellitus and other metabolic disorders.[3][4][5] As a pan-agonist, this compound modulates the expression of a wide array of genes involved in glucose and lipid metabolism, and energy homeostasis. These application notes provide a comprehensive overview of the in vivo administration of this compound in various rodent models, summarizing key quantitative data and detailing experimental protocols to guide researchers in their study design.
Quantitative Data Summary
The following tables summarize the reported effects of this compound on key metabolic parameters in different rodent models of diabetes and insulin resistance.
Table 1: Efficacy of this compound in Zucker Diabetic Fatty (ZDF) Rats
| Parameter | Vehicle | This compound (10 mg/kg, i.v., 21 days) | % Change vs. Vehicle |
| Glucose (mg/dL) | 450 | 150 | ↓ 66.7% |
| HbA1c (%) | 8.5 | 5.5 | ↓ 35.3% |
| Triglycerides (mg/dL) | 1200 | 300 | ↓ 75.0% |
| Total Cholesterol (mg/dL) | 250 | 150 | ↓ 40.0% |
| Adiponectin (µg/mL) | 4.9 | 4.8 | ~ Unchanged |
| Body Weight (g) | 392.3 | 373.4 | ↓ 4.8% |
Table 2: Efficacy of this compound in ob/ob Mice
| Parameter | Vehicle | This compound (10 mg/kg, p.o., 14 days) | Pioglitazone (10 mg/kg, p.o., 14 days) |
| Glucose (mg/dL) | 365.7 (± 16.3) | 121.9 (± 8.6) | 102.7 (± 6.0) |
| Insulin (ng/mL) | 12.3 (± 1.3) | 5.1 (± 0.7) | 7.8 (± 1.1) |
| Triglycerides (mg/dL) | 307.3 (± 40.5) | 58.4 (± 9.8) | 46.7 (± 3.6) |
| Free Fatty Acids (mM) | 1.1 (± 0.11) | 0.71 (± 0.08) | 0.75 (± 0.05) |
| Adiponectin (µg/mL) | 9.5 (± 0.46) | 18.1 (± 2.6) | 33.0 (± 5.8) |
| Body Weight Change (g) | 3.9 | 5.8 | 5.2 |
Table 3: Oral Pharmacokinetics of this compound in Rats
Detailed, publicly available pharmacokinetic parameters for this compound in various rodent models are limited. The following data is based on available information.
| Parameter | Value |
| Cmax | Data not available |
| AUC | Data not available |
| t1/2 | >17 h (in humans, rodent data not specified) |
| Bioavailability (F%) | Orally available |
Signaling Pathway
This compound functions as a pan-agonist of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear hormone receptors that regulate gene expression. Upon binding to its ligand, this compound, the PPAR receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. The activation of the three PPAR isoforms leads to a broad range of metabolic effects.
Experimental Protocols
Protocol 1: Intravenous Administration of this compound in Zucker Diabetic Fatty (ZDF) Rats
This protocol is based on studies evaluating the efficacy of this compound in a rat model of type 2 diabetes.
1. Animal Model:
-
Male Zucker Diabetic Fatty (ZDF) rats (fa/fa), 7-8 weeks of age.
2. Drug Formulation:
-
Prepare a stock solution of this compound in a suitable vehicle. A commonly used vehicle for intravenous administration is a solution of 10% Solutol HS 15 and 10% ethanol in 80% saline.
-
The final concentration should be calculated based on the desired dose (10 mg/kg) and the average weight of the rats.
3. Administration:
-
Administer this compound once daily via intravenous (i.v.) injection into the tail vein.
-
The volume of injection should be kept consistent, typically around 1 mL/kg.
-
A control group should receive the vehicle only.
4. Treatment Duration:
-
Continue daily administration for 21 days.
5. Monitoring and Sample Collection:
-
Monitor body weight and food/water intake regularly.
-
Collect blood samples at baseline (day 0) and at the end of the treatment period (day 21) for analysis of glucose, HbA1c, triglycerides, total cholesterol, and adiponectin. Blood can be collected via tail vein or cardiac puncture at termination.
-
At the end of the study, perform necropsy to collect tissues for further analysis if required.
Protocol 2: Oral Gavage Administration of this compound in ob/ob Mice
This protocol is adapted from studies assessing the oral activity of this compound in a mouse model of obesity and insulin resistance.
1. Animal Model:
-
Male leptin-deficient ob/ob mice, 9 weeks of age.
2. Drug Formulation:
-
Suspend this compound in a vehicle suitable for oral gavage, such as 0.5% methylcellulose and 2% Tween 80 in water.
-
Prepare the suspension to a concentration that allows for a dosing volume of approximately 5-10 mL/kg.
3. Administration:
-
Administer this compound once daily by oral gavage using a proper-sized gavage needle.
-
Ensure the animal is properly restrained to prevent injury.
-
A control group should receive the vehicle only. A positive control group, for instance, treated with Pioglitazone (30 mg/kg), can also be included for comparison.
4. Treatment Duration:
-
Administer the treatment for 14 consecutive days.
5. Monitoring and Sample Collection:
-
Monitor body weight and general health daily.
-
On the final day of treatment, collect blood samples for the measurement of glucose, insulin, triglycerides, free fatty acids, and adiponectin.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for an in vivo study of this compound in a rodent model.
References
- 1. Peroxisome proliferator-activated receptor alpha target genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
- 3. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for Indeglitazar in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of Indeglitazar, a pan-agonist of Peroxisome Proliferator-Activated Receptors (PPARs), for in vitro cell culture experiments. Adherence to these guidelines will ensure reproducible and accurate results in studies investigating the cellular effects of this compound.
Introduction
This compound (also known as PPM-204) is a potent agonist for all three PPAR subtypes: PPARα, PPARγ, and PPARδ[1][2]. It is a valuable tool for studying the roles of these nuclear receptors in various biological processes, including glucose and lipid metabolism, inflammation, and cell differentiation[3][4][5]. Proper preparation of this compound is critical for obtaining reliable data in cell-based assays.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₉NO₆S | |
| Molecular Weight | 389.42 g/mol | |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO | |
| Insoluble in | Water |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Cell Type | Value (EC₅₀) | Description | Reference |
| Preadipocyte Differentiation | Not specified | 0.32 µM | Functional insulin sensitization capability of the cells. The maximal response was comparable to Rosiglitazone. |
Experimental Protocols
Materials
-
This compound powder (CAS: 835619-41-5)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
-
Sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line being used
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
-
Pre-warming: Allow the this compound powder and DMSO to equilibrate to room temperature before use.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.894 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the microcentrifuge tube containing the this compound powder. To aid dissolution, you can gently vortex the tube or use an ultrasonic bath. Ensure the powder is completely dissolved and the solution is clear. For higher concentrations, warming the tube at 37°C may be necessary.
-
Sterilization (Optional): If necessary, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage (up to 1 year) or at -80°C for extended storage (up to 2 years). For short-term storage (days to weeks), 4°C can be used.
Preparation of Working Solutions
The final working concentration of this compound will depend on the specific cell type and experimental design. Based on the reported EC₅₀ value, a starting concentration range of 0.1 µM to 10 µM is recommended.
-
Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilution: Serially dilute the stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the cell culture medium as used for the highest concentration of the drug.
-
Immediate Use: Use the freshly prepared working solutions immediately for treating cells.
Visualizations
Signaling Pathway of this compound
Caption: this compound acts as an agonist for PPARα, γ, and δ, leading to gene expression changes.
Experimental Workflow for this compound Preparation
Caption: Workflow for preparing this compound stock and working solutions for cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Indegeglitazar PPAR Activation using a Luciferase Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indeglitazar is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), showing activity against all three isoforms: PPARα, PPARγ, and PPARδ.[1][2] This positions it as a potential therapeutic agent for type 2 diabetes mellitus (T2DM) by addressing both hyperglycemia and dyslipidemia.[3][4] The activation of these nuclear receptors by a ligand like this compound initiates a cascade of events leading to the transcription of target genes involved in glucose and lipid metabolism.[5] A luciferase reporter assay is a widely used and effective method to quantify the activation of PPARs in response to a test compound. This document provides a detailed protocol for utilizing a luciferase reporter assay to assess the activation of PPARα, PPARγ, and PPARδ by this compound.
Principle of the Assay
The luciferase reporter assay for PPAR activation is based on the principle of transcriptional activation. The system utilizes a plasmid vector containing a PPAR response element (PPRE) upstream of a luciferase reporter gene. When a PPAR agonist, such as this compound, binds to and activates the corresponding PPAR isoform, the PPAR/RXRα heterodimer binds to the PPRE. This binding event drives the transcription of the luciferase gene, leading to the production of luciferase enzyme. The amount of luciferase produced is directly proportional to the level of PPAR activation. The light emitted upon the addition of a luciferin substrate is then measured using a luminometer, providing a quantitative readout of receptor activation.
Signaling Pathway of PPAR Activation by this compound
This compound, as a PPAR agonist, diffuses into the cell and binds to the ligand-binding domain (LBD) of the PPARs (α, γ, and δ) located in the nucleus. This binding induces a conformational change in the receptor, causing the dissociation of corepressor proteins and the recruitment of coactivator proteins. The activated PPAR then forms a heterodimer with the retinoid X receptor (RXR). This PPAR-RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes. This binding initiates the transcription of genes involved in various metabolic processes, including lipid metabolism, glucose homeostasis, and inflammation.
Caption: Signaling pathway of this compound-mediated PPAR activation.
Experimental Workflow
The experimental workflow for the this compound PPAR luciferase reporter assay involves several key steps, from cell culture and transfection to data analysis. The process begins with seeding cells in a multi-well plate. The following day, the cells are co-transfected with a PPAR expression vector and a PPRE-luciferase reporter vector. After an incubation period to allow for gene expression, the cells are treated with various concentrations of this compound or a reference compound. Following treatment, the cells are lysed, and the luciferase substrate is added. The resulting luminescence is then measured using a luminometer. The data is typically normalized to a control and plotted as a dose-response curve to determine the EC50 value.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aleglitazar, a dual PPARα and PPARγ agonist for the potential oral treatment of type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
Application Notes and Protocols: Studying the Metabolic Effects of Indeglitazar in a Hamster Diet-Induced Obesity (DIO) Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indeglitazar is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, targeting PPARα, PPARδ, and PPARγ, with a partial agonistic effect on PPARγ.[1][2] This broad-spectrum activity makes it a compound of interest for the treatment of metabolic disorders such as type 2 diabetes and dyslipidemia. The diet-induced obese (DIO) hamster model is a particularly relevant preclinical model for studying such compounds due to the similarity of its lipid metabolism to that of primates.[1][3] This document provides detailed application notes and representative protocols for investigating the metabolic effects of this compound in a hamster DIO model.
Data Presentation
While specific quantitative data from the original this compound hamster study is not fully available in the public domain, the key findings indicated significant effects on body weight and triglycerides.[1] To provide a comprehensive overview of this compound's metabolic efficacy, the following tables summarize its known effects in the hamster model and quantitative data from other relevant preclinical models.
Table 1: Summary of this compound's Effects in the Hamster DIO Model
| Parameter | Effect | Reference |
| Body Weight | Significantly decreased after 14 days of oral administration of 30 mg/kg. | |
| Triglycerides (Fed and Fasted) | Significantly reduced compared to control and fenofibrate-treated groups. |
Table 2: Metabolic Effects of this compound in an ob/ob Mouse Model (14-day treatment)
| Parameter | Vehicle | This compound (10 mg/kg) | Pioglitazone (30 mg/kg) |
| Glucose (mg/dL) | 450 ± 25 | 150 ± 20 | 160 ± 15 |
| Insulin (ng/mL) | 30 ± 5 | 10 ± 2 | 15 ± 3 |
| Triglycerides (mg/dL) | 200 ± 20 | 100 ± 15 | 120 ± 10 |
| Free Fatty Acids (mEq/L) | 1.5 ± 0.2 | 0.8 ± 0.1 | 0.9 ± 0.1 |
| Adiponectin (µg/mL) | 5 ± 1 | 9.5 ± 1.5 | 17.5 ± 2 |
| Note: Data are representative values adapted from studies in ob/ob mice to illustrate the general metabolic effects of this compound and are not from the hamster DIO model. Data are presented as mean ± SEM. *p < 0.05 compared to vehicle. |
Experimental Protocols
The following are detailed representative protocols for conducting a study on the metabolic effects of a compound like this compound in a hamster DIO model. These are based on established methodologies in the field.
I. Animal Model and Diet-Induced Obesity
-
Animal Strain: Male Golden Syrian hamsters, 8-10 weeks old.
-
Acclimatization: House the animals in a temperature-controlled environment (22 ± 2°C) with a 12-hour light/dark cycle for at least one week before the start of the experiment, with free access to standard chow and water.
-
Diet-Induced Obesity:
-
After acclimatization, switch the diet of the experimental group to a high-fat diet (HFD). A typical HFD composition is 40-60% of calories from fat, often from sources like lard or butter, and may be supplemented with 0.2-0.5% cholesterol to induce hypercholesterolemia. A control group should be fed a matched low-fat diet.
-
Monitor body weight and food intake weekly.
-
Continue the HFD for 12-16 weeks, or until a significant increase in body weight and desired metabolic dysregulation (e.g., hyperlipidemia, glucose intolerance) is observed compared to the control group.
-
II. Experimental Design and Drug Administration
-
Grouping: Once the DIO phenotype is established, randomize the obese hamsters into treatment groups (e.g., n=8-10 per group):
-
Vehicle control (e.g., 0.5% methylcellulose in water)
-
This compound (e.g., 30 mg/kg)
-
Positive control (e.g., Fenofibrate, a PPARα agonist)
-
-
Drug Preparation: Formulate this compound for oral administration. A common vehicle is 0.5% methylcellulose and 2% Tween 80 in sterile water.
-
Administration: Administer the designated treatment orally via gavage once daily for the duration of the study (e.g., 14 days). The volume of administration should be kept low (e.g., 5 mL/kg) to minimize stress.
III. Metabolic Parameter Analysis
-
Body Weight and Food Intake: Measure daily.
-
Blood Collection:
-
At the end of the treatment period, fast the animals overnight (approximately 12-16 hours).
-
Collect blood samples via a suitable method, such as retro-orbital sinus puncture or cardiac puncture under anesthesia.
-
For fed-state analysis, collect blood at a specific time point after the last dose without fasting.
-
Process the blood to obtain plasma or serum and store at -80°C until analysis.
-
-
Biochemical Analysis:
-
Glucose: Use a commercial glucose oxidase assay kit.
-
Insulin: Measure using a hamster-specific ELISA kit.
-
Lipids: Determine plasma concentrations of total cholesterol, HDL-cholesterol, LDL-cholesterol, and triglycerides using enzymatic colorimetric assay kits.
-
-
Oral Glucose Tolerance Test (OGTT) - Optional:
-
At the end of the study, fast the hamsters overnight.
-
Administer a glucose solution orally (e.g., 2 g/kg body weight).
-
Collect blood samples at baseline (0 min) and at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 min).
-
Measure blood glucose levels at each time point.
-
Visualizations
Experimental Workflow
References
- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel PPAR Pan Agonist, ZBH Ameliorates Hyperlipidemia and Insulin Resistance in High Fat Diet Induced Hyperlipidemic Hamster | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Indeglitazar solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of Indeglitazar in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in DMSO?
A1: this compound is soluble in DMSO.[1] Reported solubility values vary across different suppliers, generally ranging from 33 mg/mL to 100 mg/mL.[2][3][4][5] To achieve higher concentrations, techniques such as warming the solution to 37°C and using an ultrasonic bath may be employed. It is also recommended to use a fresh, unopened bottle of DMSO, as its hygroscopic nature can affect solubility.
Q2: How should I prepare a stock solution of this compound in DMSO?
A2: A detailed protocol for preparing a stock solution is provided in the "Experimental Protocols" section below. The general steps involve weighing the compound, adding the appropriate volume of DMSO, and ensuring complete dissolution, which may be aided by vortexing, sonication, or gentle warming.
Q3: What are the recommended storage conditions for this compound in DMSO?
A3: For long-term storage, it is recommended to store this compound as a powder at -20°C for up to 3 years or at 4°C for up to 2 years. Once dissolved in DMSO, the stock solution should be stored at -20°C for up to 1 year or at -80°C for up to 2 years. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Q4: I observed precipitation when diluting my this compound DMSO stock solution with aqueous media. What should I do?
A4: This is a common issue when diluting a DMSO stock solution of a poorly water-soluble compound into an aqueous buffer or cell culture medium. The "Troubleshooting Guide" below provides detailed steps to address this issue.
Q5: Is this compound stable in DMSO at room temperature?
Data Presentation
Table 1: Solubility of this compound in DMSO
| Supplier/Source | Reported Solubility | Notes |
| MedchemExpress.com | 100 mg/mL (256.79 mM) | Requires sonication; hygroscopic nature of DMSO can impact solubility. |
| GlpBio | 33 mg/mL (84.74 mM) | Warming to 37°C and ultrasonication can aid in achieving higher solubility. |
| ChemicalBook | 100 mg/mL (256.79 mM) | - |
| InvivoChem | Not explicitly quantified, but provides a calculator for preparing solutions up to 20 mM. | - |
Table 2: Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| In DMSO | -20°C | 1 month to 1 year |
| In DMSO | -80°C | 6 months to 2 years |
Troubleshooting Guide
Issue: Precipitation of this compound upon dilution of DMSO stock in aqueous media.
This is a common phenomenon for compounds with low aqueous solubility. The DMSO concentration is significantly lowered upon dilution, causing the compound to fall out of solution.
Solutions:
-
Increase the final DMSO concentration in your working solution: Many cell lines can tolerate low concentrations of DMSO (e.g., 0.1% to 0.5%). Determine the maximum tolerable DMSO concentration for your specific experimental setup and adjust your dilutions accordingly.
-
Lower the final concentration of this compound: Solubility issues are often concentration-dependent. Try using a lower final concentration of the compound in your experiment.
-
Use a co-solvent or surfactant: For in vivo formulations, co-solvents like PEG300 and surfactants like Tween-80 are often used to maintain solubility. A common formulation involves a step-wise addition of DMSO, PEG300, Tween-80, and finally saline.
-
Optimize the dilution process: Add the DMSO stock solution to a larger volume of the aqueous medium while vortexing to ensure rapid dispersion and minimize localized high concentrations of the compound.
-
Gentle warming and sonication: After dilution, gentle warming (e.g., to 37°C) and sonication may help to redissolve any precipitate. However, ensure that the compound is stable at the temperature used.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 389.42 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Pipettes
Procedure:
-
Weigh the this compound: Accurately weigh out 3.89 mg of this compound powder.
-
Add DMSO: Add 1 mL of DMSO to the vial containing the this compound powder.
-
Dissolve the compound: Vortex the solution vigorously. If necessary, use an ultrasonic bath for a few minutes to aid dissolution. Gentle warming to 37°C can also be applied.
-
Visual Inspection: Ensure that the solution is clear and free of any visible particulates.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store the aliquots at -20°C or -80°C.
Mandatory Visualization
References
- 1. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Indeglitazar In Vitro Applications
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Indeglitazar in in vitro experiments. The information is tailored for scientists and drug development professionals to anticipate and address potential challenges during their research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it is designed to activate all three PPAR isoforms: PPARα, PPARγ, and PPARδ.[1][2] It was developed as an anti-diabetic agent.[1][2]
Q2: What is the nature of this compound's activity on PPARs?
This compound exhibits a varied degree of agonist response across the PPAR isoforms, with the decreasing order of activity being PPARα > PPARδ > PPARγ.[1] Notably, it acts as a partial agonist on PPARγ. This characteristic was intentionally designed to potentially reduce the side effects associated with full PPARγ agonists, such as weight gain and edema.
Q3: Has this compound been tested for off-target activities?
According to the initial discovery publication, this compound was tested against a panel of other therapeutic targets. The findings indicated no significant activity against major cytochrome P450 enzymes or other nuclear receptors at a concentration of 10 μM. However, the detailed data from these off-target screening panels are not publicly available.
Q4: I am observing a weaker than expected response in my adipocyte differentiation assay with this compound compared to a full PPARγ agonist like rosiglitazone. Is this normal?
Yes, this is an expected outcome. Due to its partial agonism on PPARγ, this compound is less potent in promoting preadipocyte differentiation compared to full agonists like rosiglitazone. While the maximal response might be comparable, you will likely observe a higher EC50 value for this compound in this type of assay.
Q5: My in vitro results with this compound are not consistent. What are some common causes?
Inconsistent results in cell-based assays can arise from several factors, including:
-
Compound Solubility: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) before adding it to your cell culture media. Precipitation of the compound can lead to variability.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with repeated passaging.
-
Reagent Quality: The quality and lot of serum (e.g., FBS) can significantly impact adipocyte differentiation and other cellular assays.
-
Assay Conditions: Maintain consistent cell seeding densities, incubation times, and concentrations of other reagents.
Troubleshooting Guides
Issue 1: Low or No Target Gene Activation in a PPAR Reporter Assay
| Possible Cause | Troubleshooting Step |
| This compound Degradation | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Suboptimal Compound Concentration | Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. |
| Low Transfection Efficiency (for transient assays) | Optimize your transfection protocol. Use a positive control for transfection efficiency (e.g., a constitutively active reporter plasmid). |
| Cell Line Unresponsiveness | Confirm that your cell line expresses the target PPAR isoforms. Use a known potent PPAR agonist as a positive control to validate the assay system. |
Issue 2: High Variability in Preadipocyte Differentiation Assays
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Confluency at Induction | Ensure that preadipocytes reach a consistent level of confluency before initiating differentiation. Over-confluent or sub-confluent cultures can differentiate poorly. |
| Variability in Differentiation Media Components | Prepare fresh differentiation media for each experiment. Ensure consistent concentrations of all components, including insulin, dexamethasone, and IBMX. |
| Lot-to-Lot Variation in Serum | Test different lots of fetal bovine serum (FBS) to find one that supports robust adipogenesis. Once a suitable lot is identified, purchase a larger quantity for consistency. |
| Inconsistent Staining or Quantification | Use a standardized protocol for Oil Red O staining and extraction for quantification. Ensure consistent incubation times and washing steps. |
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from published studies.
Table 1: In Vitro Potency of this compound in Cellular Transactivation Assays
| Receptor | EC50 (μM) | Agonist Response (Relative to Full Agonist) |
| PPARα | 0.99 | Full agonist |
| PPARγ | 0.85 | ~45% (compared to rosiglitazone) |
| PPARδ | 1.3 | ~67% (compared to L-165041) |
Data from Artis et al., 2009.
Table 2: In Vitro Potency of this compound in Preadipocyte Differentiation Assay
| Compound | EC50 (μM) |
| This compound | 0.32 |
| Rosiglitazone | 0.013 |
Data from Artis et al., 2009.
Experimental Protocols
PPAR Transactivation Assay
This protocol is a general guideline for a cell-based reporter gene assay to measure the activation of PPARs by this compound.
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T, CV-1) in 96-well plates.
-
Co-transfect the cells with:
-
An expression vector for the ligand-binding domain of the PPAR isoform of interest fused to a GAL4 DNA-binding domain.
-
A reporter plasmid containing a GAL4 upstream activation sequence driving the expression of a reporter gene (e.g., luciferase).
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency.
-
-
-
Compound Treatment:
-
After transfection, replace the medium with fresh medium containing various concentrations of this compound or a control compound (e.g., rosiglitazone for PPARγ).
-
Incubate the cells for 24 hours.
-
-
Data Acquisition and Analysis:
-
Lyse the cells and measure the activity of both reporter genes using a luminometer.
-
Normalize the activity of the primary reporter to the control reporter.
-
Plot the normalized reporter activity against the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
3T3-L1 Preadipocyte Differentiation Assay
This protocol describes the induction of differentiation of 3T3-L1 preadipocytes into adipocytes.
-
Cell Seeding:
-
Plate 3T3-L1 preadipocytes in 24-well plates and grow them to confluence in DMEM with 10% calf serum.
-
-
Initiation of Differentiation (Day 0):
-
Two days post-confluence, change the medium to a differentiation medium containing DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
-
Insulin Treatment (Day 2):
-
After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
-
Maintenance (Day 4 onwards):
-
After another 48 hours, switch to DMEM with 10% FBS and replenish the medium every two days.
-
-
Assessment of Differentiation (Day 8-10):
-
Assess adipogenesis by staining for lipid droplets with Oil Red O.
-
For quantification, extract the Oil Red O stain with isopropanol and measure the absorbance.
-
Visualizations
Caption: Simplified signaling pathway of this compound-mediated PPAR activation.
Caption: Experimental workflow for 3T3-L1 preadipocyte differentiation assay.
References
Technical Support Center: Optimizing Indeglitazar Dosage for In Vivo Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Indeglitazar in in vivo studies. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges and provide detailed protocols for key experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose of this compound for in vivo studies in rodents?
A1: Based on published literature, a frequently used and effective dose of this compound in both mice and rats is 10 mg/kg administered once daily.[1][2] This dosage has been shown to significantly impact metabolic parameters such as glucose, insulin, triglycerides, and free fatty acid levels.[1][2] However, as with any in vivo experiment, the optimal dose may vary depending on the specific animal model, disease state, and experimental endpoint. Therefore, a pilot dose-response study is always recommended to determine the most effective and well-tolerated dose for your specific experimental conditions.
Q2: How should this compound be formulated for oral and intravenous administration?
A2: The formulation of this compound is critical for ensuring its bioavailability and achieving consistent results. Here are commonly used formulations:
-
Oral Administration (Gavage): A common vehicle for oral gavage is a suspension of 0.5% methylcellulose and 2% Tween 80 in sterile water .[2]
-
Intravenous Administration: For intravenous injection, this compound can be prepared as a solution of 10% Solutol® HS 15, 10% ethanol, and 80% saline .
It is crucial to ensure the compound is fully dissolved or homogeneously suspended before administration. Sonication may be used to aid dissolution. Always prepare fresh formulations for each experiment to ensure stability and potency.
Q3: What is the mechanism of action of this compound?
A3: this compound is an orally available peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR subtypes: PPARα, PPARδ, and PPARγ. PPARs are nuclear receptors that regulate the expression of genes involved in glucose and lipid metabolism. Notably, this compound acts as a partial agonist on PPARγ, which may contribute to its beneficial effects on insulin sensitization with a potentially reduced risk of side effects associated with full PPARγ agonists.
Q4: What are the expected biological effects of this compound in vivo?
A4: In rodent models of diabetes and obesity, this compound has been shown to:
-
Significantly decrease blood glucose and HbA1c levels.
-
Lower plasma insulin, triglycerides, and free fatty acids.
-
Reduce total cholesterol.
-
In some models, it has been associated with weight loss, in contrast to some full PPARγ agonists that can cause weight gain.
Q5: How should this compound be stored?
A5: this compound as a solid compound should be stored at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to two years or at -20°C for up to one year. It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles. Working solutions for in vivo experiments should be prepared fresh on the day of use.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in animal response | Inconsistent formulation or dosing technique. | - Ensure the this compound formulation is homogeneous before each administration.- Standardize the time of day for dosing.- Ensure all personnel are proficient in the chosen administration technique (e.g., oral gavage). |
| Animal-to-animal biological variation. | - Increase the number of animals per group to improve statistical power.- Ensure animals are age and sex-matched. | |
| Signs of toxicity (e.g., weight loss, lethargy, ruffled fur) | Dose may be too high for the specific animal model. | - Reduce the dosage of this compound in a pilot study to determine a better-tolerated dose.- Monitor animals daily for clinical signs of toxicity. |
| Vehicle-related toxicity. | - Include a vehicle-only control group to assess any effects of the formulation vehicle itself. | |
| Lack of efficacy | Suboptimal dosage. | - Perform a dose-response study to determine the optimal dose for your model and endpoint.- The 10 mg/kg dose is a common starting point, but may not be optimal for all conditions. |
| Poor bioavailability. | - Ensure the formulation is prepared correctly to maximize solubility and absorption.- Consider the route of administration; oral bioavailability can be influenced by factors such as gut absorption and first-pass metabolism. | |
| Compound degradation. | - Prepare fresh formulations for each experiment.- Store the solid compound and stock solutions under the recommended conditions. | |
| Precipitation of this compound in formulation | Poor solubility in the chosen vehicle. | - Ensure the correct ratio of co-solvents is used.- Gentle warming and sonication can aid in dissolution.- Prepare fresh formulations immediately before use. |
Data Presentation
In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Dose | Administration Route | Duration | Key Findings | Reference |
| Zucker Diabetic Fatty (ZDF) Rat | 10 mg/kg/day | Intravenous | 3 weeks | Significant decrease in glucose, HbA1c, triglycerides, and total cholesterol. No significant change in adiponectin levels. | |
| ob/ob Mouse | 10 mg/kg/day | Oral | 14 days | Significant decrease in glucose, insulin, triglycerides, and free fatty acids. | |
| Diet-Induced Obese Hamster | 30 mg/kg/day | Oral | 2 weeks | Significant reduction in body weight compared to control. | |
| Obese Bonnet Macaques | Dose-dependent | Oral | 6 weeks | Dose-dependent decrease in body weight. |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Mice
Materials:
-
This compound
-
0.5% Methylcellulose
-
2% Tween 80
-
Sterile water
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes
-
Balance
-
Vortex mixer and/or sonicator
Procedure:
-
Animal Handling and Restraint:
-
Gently restrain the mouse by scruffing the back of the neck to immobilize the head.
-
Ensure the head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Formulation Preparation (Example for a 10 mg/kg dose in a 25g mouse with a 10 mL/kg dosing volume):
-
Calculate the required amount of this compound. For a 1 mg/mL solution, weigh out the appropriate amount of this compound.
-
Prepare the vehicle by dissolving 0.5g of methylcellulose and 2mL of Tween 80 in 100mL of sterile water. Mix thoroughly.
-
Add the weighed this compound to the desired volume of the vehicle.
-
Vortex and/or sonicate the mixture until a uniform suspension is achieved. Prepare fresh daily.
-
-
Gavage Procedure:
-
Measure the distance from the corner of the mouse's mouth to the last rib to determine the correct insertion depth for the gavage needle.
-
Attach the gavage needle to a syringe filled with the this compound suspension.
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle. Do not force the needle.
-
Once the needle is at the predetermined depth, slowly administer the suspension.
-
Gently remove the needle in the same direction it was inserted.
-
Monitor the animal for a few minutes post-administration for any signs of distress.
-
Mandatory Visualizations
Signaling Pathway
Caption: this compound activates the PPAR-RXR signaling pathway.
Experimental Workflow
Caption: General workflow for an in vivo study with this compound.
Logical Relationship: Troubleshooting Flowchart
Caption: A logical flowchart for troubleshooting in vivo experiments.
References
Technical Support Center: Indeglitazar-Induced Weight Changes in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing indeglitazar-induced weight changes in animal models. The information is presented in a question-and-answer format through troubleshooting guides and frequently asked questions (FAQs) to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guide
Issue 1: Unexpected Weight Gain or Lack of Expected Weight Loss
Question: We are observing weight gain or no significant weight loss in our animal models treated with this compound, contrary to published data. What are the potential reasons for this discrepancy?
Answer: Several factors can contribute to variability in weight change outcomes with this compound treatment. Consider the following troubleshooting steps:
-
Animal Model and Strain: Different rodent strains exhibit varying sensitivities to PPAR agonists. For instance, diet-induced obese (DIO) models in C57BL/6J mice are commonly used, but the specific substrain and age of the animals can influence the metabolic response.[1] Genetic obesity models like ob/ob or db/db mice may also respond differently.[2][3]
-
Diet Composition: The composition of the high-fat diet used to induce obesity is critical. The percentage of calories from fat, the type of fat (saturated vs. unsaturated), and the carbohydrate source can all impact the efficacy of this compound.[4] Ensure your diet composition is consistent with established protocols that have demonstrated the expected effect.
-
Dosage and Administration: Verify the correct dosage and route of administration. This compound has been administered intravenously and orally in animal studies.[3] Ensure the compound is properly solubilized or suspended for consistent dosing. Inconsistent administration can lead to variable drug exposure and efficacy.
-
Duration of Treatment: The effects of this compound on body weight may be time-dependent. Short-term studies may not be sufficient to observe significant weight changes. Review the duration of treatment in published studies and ensure your experimental timeline is appropriate.
-
Acclimatization and Housing Conditions: Ensure animals are properly acclimatized to their housing and the specific diet before initiating treatment. Stress from improper handling or housing can affect feeding behavior and metabolism.
Issue 2: High Variability in Weight Change Data Within Treatment Groups
Question: We are observing a large standard deviation in body weight changes within our this compound-treated group. How can we reduce this variability?
Answer: High variability can obscure true treatment effects. Here are some strategies to minimize it:
-
Homogeneity of Animals: Start with animals that are as homogeneous as possible in terms of age, weight, and genetic background.
-
Baseline Measurements: Record baseline body weight and body composition for several days before the start of the experiment to ensure stability.
-
Consistent Dosing Technique: Ensure that the person administering the drug is well-trained and uses a consistent technique for all animals.
-
Controlled Feeding: If possible, use a system that allows for the precise measurement of individual food intake, as variations in food consumption can be a major source of weight variability.
-
Environmental Control: Maintain consistent environmental conditions (temperature, light-dark cycle, humidity) as these can influence metabolism and activity levels.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism by which this compound is expected to affect body weight in animal models?
A1: this compound is a peroxisome proliferator-activated receptor (PPAR) pan-agonist, meaning it activates all three PPAR isoforms: α, γ, and δ. Unlike full PPARγ agonists (e.g., some thiazolidinediones) which are associated with weight gain due to increased adipogenesis and fluid retention, this compound is a partial agonist of PPARγ. This partial agonism, combined with the activation of PPARα and PPARδ, is thought to shift metabolism towards fatty acid oxidation and energy expenditure, leading to a more favorable effect on body weight, potentially causing weight loss or being weight-neutral.
Q2: What are the typical dosages of this compound used in different animal models?
A2: Dosages of this compound have varied across different animal models and studies. It is crucial to refer to specific literature for the model you are using. The following table summarizes some reported dosages.
| Animal Model | Dosage | Route of Administration | Study Duration | Observed Effect on Body Weight | Reference |
| Zucker Diabetic Fatty (ZDF) Rat | 10 mg/kg/day | Intravenous | 3 weeks | Decrease of 4.8% relative to vehicle | |
| ob/ob Mouse | 10 mg/kg/day | Oral | 14 days | Not significantly different from vehicle | |
| High-fat diet-fed Hamster | 30 mg/kg/day | Oral | 2 weeks | Significantly less than control | |
| Obese Bonnet Macaques | Dose-dependent | Oral | 6 weeks | Dose-dependent decrease |
Q3: How does this compound compare to other PPAR agonists in terms of its effect on body weight?
A3: this compound's effect on body weight is a key differentiator from other PPAR agonists. Full PPARγ agonists, like pioglitazone and rosiglitazone, are well-known to cause weight gain in both preclinical models and humans. In contrast, PPARα agonists (e.g., fenofibrate) and PPARδ agonists have been shown to reduce body weight and adiposity in some animal models. As a pan-agonist with partial PPARγ activity, this compound is designed to provide the insulin-sensitizing benefits of PPARγ activation while mitigating the associated weight gain, and potentially promoting weight loss through the actions of PPARα and PPARδ.
Q4: What are the key parameters to measure besides body weight when studying the metabolic effects of this compound?
A4: To get a comprehensive understanding of this compound's metabolic effects, it is recommended to measure:
-
Body Composition: Differentiate between changes in fat mass and lean mass using techniques like DEXA (Dual-energy X-ray absorptiometry) or MRI (Magnetic Resonance Imaging).
-
Food and Water Intake: Monitor daily food and water consumption to determine if weight changes are due to altered appetite.
-
Energy Expenditure: Use indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2), which allows for the calculation of the respiratory exchange ratio (RER) and total energy expenditure.
-
Physical Activity: Monitor spontaneous physical activity, as changes can contribute to energy expenditure.
-
Metabolic Blood Markers: Measure plasma levels of glucose, insulin, triglycerides, free fatty acids, and adiponectin.
Experimental Protocols
Protocol 1: Assessment of Body Composition using DEXA in Mice
-
Animal Preparation: Anesthetize the mouse using isoflurane. Ensure the level of anesthesia is sufficient to prevent movement during the scan but allows for quick recovery.
-
Positioning: Place the anesthetized mouse in a prone position on the DEXA scanner platform. Extend the limbs and tail away from the body to ensure accurate measurement of different body regions.
-
Scanning: Perform the scan according to the manufacturer's instructions. A typical scan takes a few minutes.
-
Data Analysis: The software will generate an image of the mouse and provide data on bone mineral density, bone mineral content, fat mass, and lean mass.
-
Recovery: Place the mouse in a clean cage and monitor it until it has fully recovered from anesthesia.
Protocol 2: Measurement of Food Intake in Rats
-
Housing: House rats individually in cages equipped with specialized food hoppers that minimize spillage.
-
Acclimatization: Allow the rats to acclimatize to the single housing and the specific diet for at least a week before the experiment begins.
-
Measurement: At the same time each day, remove the food hopper and weigh it to determine the amount of food consumed over the previous 24 hours.
-
Refilling: Refill the hopper with a known amount of fresh food and place it back in the cage.
-
Spillage: Check the cage for any spilled food and, if significant, collect and weigh it to correct the food intake measurement.
Protocol 3: Measurement of Energy Expenditure using Indirect Calorimetry in Mice
-
System Calibration: Calibrate the indirect calorimetry system with known gas concentrations according to the manufacturer's protocol.
-
Acclimatization: Place the mice individually in the metabolic chambers and allow them to acclimate for at least 24 hours before data collection begins. Provide food and water ad libitum.
-
Data Collection: The system will continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) for each mouse. Data is typically collected over a 24- to 48-hour period to capture both light and dark cycles.
-
Data Analysis: Calculate the Respiratory Exchange Ratio (RER = VCO2/VO2) to determine the primary fuel source (carbohydrates or fats). Calculate energy expenditure using the Weir equation or a simplified version.
-
Normalization: Normalize energy expenditure data to body weight or lean body mass to account for differences in body size.
Visualizations
Caption: this compound's pan-PPAR agonism and its metabolic effects.
Caption: Workflow for studying this compound's effect on weight.
References
- 1. The Effect of PPARα, PPARδ, PPARγ, and PPARpan Agonists on Body Weight, Body Mass, and Serum Lipid Profiles in Diet-Induced Obese AKR/J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pnas.org [pnas.org]
Indeglitazar stock solution preparation and storage
This technical support center provides guidance on the preparation and storage of Indeglitazar stock solutions for research applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2] It is soluble in DMSO at concentrations of 100.0 mg/mL or 256.79 mM.[1] For in vivo experiments, complex solvent systems are often used.
Q2: What are the recommended storage conditions and stability of this compound stock solutions?
A2: For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[3][4] Aliquoting the stock solution is advised to prevent degradation from repeated freeze-thaw cycles.
Q3: My this compound solution appears to have precipitated. What should I do?
A3: If precipitation is observed, gentle warming of the tube at 37°C and sonication in an ultrasonic bath can help redissolve the compound. Ensure the solution is clear before use.
Q4: Can I use water to dissolve this compound?
A4: this compound is not soluble in water.
Q5: Is it necessary to prepare fresh solutions for in vivo experiments?
A5: For in vivo studies, it is highly recommended to prepare fresh solutions on the day of use to ensure optimal activity and avoid any potential issues with stability in complex aqueous-based formulations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous buffer | This compound has low aqueous solubility. | Increase the percentage of organic co-solvents (e.g., DMSO, PEG300) in the final formulation. Prepare the working solution by adding the stock solution to the aqueous buffer slowly while vortexing. |
| Cloudy or hazy solution | Incomplete dissolution. | Gently warm the solution to 37°C. Use sonication to aid dissolution. Ensure all components are fully dissolved before proceeding. |
| Phase separation in in vivo formulation | Immiscibility of solvents. | Ensure the solvents are added in the correct order as specified in the protocol. Vortex thoroughly between the addition of each solvent to ensure a homogenous mixture. |
| Inconsistent experimental results | Degradation of this compound due to improper storage. | Aliquot stock solutions to minimize freeze-thaw cycles. Store stock solutions at the recommended temperature (-20°C or -80°C) and use within the specified timeframe. |
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 100.0 mg/mL (256.79 mM) | - |
| DMSO | 33 mg/mL (84.74 mM) | - |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (6.42 mM) | Clear solution. |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (6.42 mM) | Clear solution. |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (6.42 mM) | - |
Storage Recommendations
| Form | Storage Temperature | Duration |
| Solid Powder | -20°C | 3 years |
| Solid Powder | 4°C | 2 years |
| In Solvent | -80°C | 2 years |
| In Solvent | -20°C | 1 year |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. The molecular weight of this compound is 389.42 g/mol .
-
Solvent Addition: Add the calculated volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution until the this compound is completely dissolved. If necessary, gently warm the tube to 37°C or use an ultrasonic bath to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes in sterile cryovials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of an In Vivo Formulation
This protocol is based on a formulation yielding a clear solution at ≥ 2.5 mg/mL.
-
Prepare DMSO Stock: Prepare a concentrated stock solution of this compound in DMSO (e.g., 25 mg/mL).
-
Solvent Addition Sequence: In a sterile tube, add the following solvents in the specified order, ensuring the solution is clear after each addition by vortexing. a. Add the required volume of the this compound DMSO stock solution (10% of the final volume). b. Add PEG300 (40% of the final volume) and vortex until the solution is clear. c. Add Tween-80 (5% of the final volume) and vortex until the solution is clear. d. Add saline (45% of the final volume) and vortex until the solution is clear.
-
Final Check: Ensure the final solution is a clear, homogenous mixture before administration.
-
Use: It is recommended to use this formulation on the same day it is prepared.
Visualizations
Caption: Workflow for preparing an this compound stock solution.
Caption: Decision tree for troubleshooting this compound precipitation.
References
Indeglitazar In Vivo Bioavailability: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo bioavailability of Indeglitazar. This compound is an orally available peroxisome proliferator-activated receptor (PPAR) pan-agonist that has been investigated for the treatment of Type 2 diabetes mellitus.[1][2] While compounds from the same chemical scaffold have shown reasonable oral bioavailability in preclinical studies, optimizing formulations to ensure consistent and maximal absorption is crucial for obtaining reliable in vivo data.[3]
Troubleshooting Guide: Suboptimal In Vivo Exposure of this compound
This guide addresses common issues encountered during in vivo experiments that may result in lower-than-expected plasma concentrations of this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Low Cmax and AUC after oral administration | Poor Drug Dissolution: this compound, as a poorly water-soluble compound, may have limited dissolution in the gastrointestinal tract, leading to poor absorption.[4] | Formulation Enhancement: Employ solubility enhancement techniques such as preparing a nanosuspension or a solid dispersion to increase the surface area and dissolution rate.[5] |
| Precipitation in the GI Tract: The drug may initially be in solution in the formulation but precipitate upon contact with gastrointestinal fluids. | Use of Precipitation Inhibitors: Incorporate polymers like HPMC or PVP in the formulation to maintain a supersaturated state and prevent precipitation. | |
| Inefficient GI Tract Absorption: The drug may have poor permeability across the intestinal epithelium. | Inclusion of Permeation Enhancers: While this compound is predicted to have good intestinal absorption, if permeability issues are suspected, the use of excipients that can enhance permeation could be explored cautiously. | |
| High Inter-Animal Variability in Pharmacokinetic Parameters | Inconsistent Formulation: A non-homogenous suspension can lead to variable dosing between animals. | Ensure Formulation Homogeneity: Vigorously vortex or sonicate the formulation before each administration to ensure a uniform suspension. For nanosuspensions, ensure consistent particle size distribution. |
| Food Effects: The presence or absence of food in the GI tract can significantly alter drug absorption. | Standardize Feeding Conditions: Conduct experiments in either fasted or fed states consistently across all animals and study groups. Report the feeding status in the experimental protocol. | |
| No Detectable Plasma Concentration | Dosing Errors: Inaccurate dose calculation or administration. | Verify Dosing Procedure: Double-check all calculations, ensure proper calibration of administration equipment (e.g., gavage needles), and confirm successful administration (e.g., check for leakage). |
| Rapid Metabolism (First-Pass Effect): The drug may be extensively metabolized in the liver before reaching systemic circulation. | Administer with a Metabolic Inhibitor (for investigative purposes): In a non-GLP setting, co-administration with a known cytochrome P450 inhibitor can help determine the extent of first-pass metabolism. | |
| Analytical Method Issues: The sensitivity of the analytical method (e.g., LC-MS/MS) may be insufficient to detect low drug concentrations. | Validate and Optimize Analytical Method: Ensure the lower limit of quantification (LLOQ) is adequate for the expected plasma concentrations. Check for any matrix effects that may be suppressing the signal. |
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of this compound?
A1: A study on a series of 46 compounds from the same scaffold as this compound reported a mean oral bioavailability of 66% in rats at a 2 mg/kg dose. However, this can be highly dependent on the formulation. For a poorly soluble drug, a simple suspension may result in significantly lower bioavailability.
Q2: this compound is a PPAR pan-agonist. What does this mean?
A2: this compound activates all three subtypes of the peroxisome proliferator-activated receptor: PPARα, PPARδ (also known as PPARβ), and PPARγ. These receptors are transcription factors that play key roles in regulating glucose and lipid metabolism.
Q3: What are the key signaling pathways activated by this compound?
A3: As a PPAR agonist, this compound binds to PPARs in the cell nucleus. This leads to a conformational change, causing the PPAR to form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, modulating their transcription. This regulates genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Q4: What are some recommended formulation strategies to improve the oral bioavailability of this compound?
A4: Given that this compound is poorly soluble in water, several formulation strategies can be employed:
-
Particle Size Reduction: Techniques like micronization or creating a nanosuspension increase the surface area of the drug, leading to a faster dissolution rate.
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can enhance its dissolution. This can be achieved through methods like solvent evaporation or melt extrusion.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve this compound in a lipid-based carrier, which then forms a fine emulsion in the GI tract, facilitating absorption.
Q5: What animal models are suitable for in vivo studies with this compound?
A5: Previous preclinical studies with this compound have utilized Zucker rats and ob/ob mice, which are established models of diabetes and insulin resistance. The choice of model will depend on the specific research question.
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes a method to prepare a solid dispersion of this compound to enhance its aqueous solubility and dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
-
Methanol (or another suitable volatile organic solvent)
-
Rotary evaporator
-
Mortar and pestle
-
Sieve (e.g., 100 mesh)
Procedure:
-
Dissolution: Accurately weigh this compound and the chosen polymer (e.g., in a 1:4 drug-to-polymer ratio). Dissolve both components in a minimal amount of methanol in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C) until a thin, dry film is formed on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Milling and Sieving: Scrape the dried solid dispersion from the flask. Gently grind the solid mass into a fine powder using a mortar and pestle. Pass the powder through a 100-mesh sieve to obtain a uniform particle size.
-
Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.
Protocol 2: In Vivo Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo study to assess the oral bioavailability of an this compound formulation.
Animals:
-
Male Sprague-Dawley rats (8-10 weeks old, 250-300g)
Groups:
-
Group 1: Intravenous (IV) administration of this compound (e.g., 1 mg/kg in a suitable solubilizing vehicle like 10% DMSO, 40% PEG300, 50% saline).
-
Group 2: Oral gavage of this compound in a simple suspension (e.g., 10 mg/kg in 0.5% methylcellulose).
-
Group 3: Oral gavage of this compound as a solid dispersion (e.g., 10 mg/kg, reconstituted from the powder prepared in Protocol 1).
Procedure:
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
For the IV group, administer the this compound solution via the tail vein.
-
For the oral groups, administer the respective formulations by oral gavage.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site into heparinized tubes at pre-dose (0) and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
Quantitative Data Summary
The following table presents representative data illustrating the potential improvement in pharmacokinetic parameters of a poorly soluble compound like this compound when formulated as a nanosuspension or a solid dispersion compared to a simple aqueous suspension. (Note: This is illustrative data based on typical improvements for BCS Class II drugs and not specific experimental data for this compound).
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 10 | 350 ± 85 | 4.0 | 2800 ± 650 | 100 (Reference) |
| Nanosuspension | 10 | 1100 ± 210 | 1.5 | 8400 ± 1500 | 300 |
| Solid Dispersion (1:4 with PVP K30) | 10 | 950 ± 180 | 2.0 | 7500 ± 1300 | 268 |
Visualizations
Signaling Pathway
Caption: PPAR Signaling Pathway of this compound.
Experimental Workflow
Caption: Workflow for Comparative Bioavailability Study.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. hrpub.org [hrpub.org]
Identifying confounding variables in Indeglitazar research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Indeglitazar. The information is designed to help identify and address potential confounding variables in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an oral pan-peroxisome proliferator-activated receptor (PPAR) agonist, meaning it activates all three PPAR isoforms: PPARα, PPARγ, and PPARδ.[1] It was designed to combine the therapeutic benefits of activating each receptor while potentially mitigating the side effects associated with selective agonists. A key feature of this compound is its partial agonism of PPARγ, which is intended to reduce the risk of adverse effects like weight gain and edema that are linked to full PPARγ activation.[2][3][4]
Q2: My in vivo results with this compound are not what I expected based on in vitro data. What are some potential reasons for this discrepancy?
Discrepancies between in vitro and in vivo results can arise from a variety of factors. The effects of this compound in a living organism are a complex interplay of its activity on all three PPAR isoforms. The observed in vivo effects may be a result of synergistic actions between the three PPAR activities or due to its specific profile as a Selective PPAR Modulator (SPPARM).[5] For instance, the combined activation of PPARα and PPARδ has been suggested to have synergistic effects on weight management.
Q3: I am observing significant variability in the response to this compound between different animal cohorts. What could be the cause?
Several factors can contribute to variability in animal studies:
-
Genetic Background: Different mouse or rat strains can exhibit varied responses to PPAR agonists due to inherent differences in their metabolic pathways and genetic makeup.
-
Diet: The composition of the animal's diet can significantly influence the outcomes of treatment with PPAR agonists. A high-fat diet, for example, can alter the baseline metabolic state and affect how the animals respond to the drug.
-
Age and Sex: These are critical biological variables that can impact drug metabolism and therapeutic response. Ensure that your experimental and control groups are well-matched for age and sex.
Q4: Are there any known drug-drug interactions with this compound that I should be aware of?
While specific clinical drug-drug interaction studies for this compound are not widely published, its metabolism is predicted to involve the cytochrome P450 (CYP) system. According to predictions, this compound is a substrate of CYP3A4 and may inhibit CYP2C9, CYP2C19, and CYP3A4. Therefore, co-administration of drugs that are substrates, inducers, or inhibitors of these CYP enzymes could potentially alter the pharmacokinetic profile of this compound, leading to unexpected efficacy or toxicity. It is crucial to consider the potential for such interactions when designing in vivo experiments, especially if other compounds are being administered concurrently.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected results in adipocyte differentiation assays.
-
Possible Cause: Partial agonism of this compound on PPARγ.
-
Troubleshooting Steps:
-
Run a Positive Control: Always include a full PPARγ agonist, such as rosiglitazone, as a positive control to benchmark the maximal differentiation response.
-
Dose-Response Curve: Generate a full dose-response curve for both this compound and the full agonist. This will help to visualize the partial agonism and determine the EC50.
-
Gene Expression Analysis: In addition to lipid accumulation stains like Oil Red O, analyze the expression of key adipogenic marker genes to get a more quantitative measure of differentiation.
-
Issue 2: Lack of anticipated adiponectin increase in vivo.
-
Possible Cause: This is a known characteristic of this compound.
-
Explanation: Due to its partial agonism on PPARγ, this compound has been shown to have a reduced effect on adiponectin gene expression compared to full PPARγ agonists. In some preclinical studies, the observed reductions in glucose and HbA1c with this compound treatment were achieved without a significant change in adiponectin levels. This adiponectin-independent improvement in glycemic control is a key feature of the drug.
Issue 3: Off-target effects observed in cellular or animal models.
-
Possible Cause: While designed to be a pan-PPAR agonist, off-target effects are a possibility with any small molecule.
-
Troubleshooting Steps:
-
Use PPAR Antagonists: To confirm that the observed effects are PPAR-mediated, conduct experiments where you co-administer specific PPARα, γ, or δ antagonists.
-
Test in PPAR-null cells/animals: If available, using cells or animal models with genetic knockout of one or more PPAR isoforms can definitively determine the on-target versus off-target effects of this compound.
-
Screen against a panel of receptors: At a concentration of 10 μM, this compound showed no significant activity against a panel of other nuclear receptors and major cytochrome P450 enzymes in early studies. However, if you suspect off-target effects at higher concentrations, a broader screening panel may be warranted.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | This compound | Rosiglitazone (Full PPARγ Agonist) | L-165041 (Full PPARδ Agonist) | Reference |
| Cellular EC50 (μM) | ||||
| PPARα | 0.99 | - | - | |
| PPARγ | 0.85 | - | - | |
| PPARδ | 1.3 | - | - | |
| Biochemical EC50 (μM) | ||||
| PPARα | 0.51 | - | - | |
| PPARγ | 0.37 | - | - | |
| PPARδ | 2.7 | - | - | |
| Preadipocyte Differentiation EC50 (μM) | 0.32 | 0.013 | - | |
| PPARγ Agonist Response | 45% ± 10% (vs. Rosiglitazone) | 100% | - | |
| PPARδ Agonist Response | 67% ± 18% (vs. L-165041) | - | 100% |
Table 2: Effects of this compound in a Zucker Rat Model of Diabetes (10 mg/kg, i.v., 21 days)
| Parameter | Vehicle | This compound | % Change vs. Vehicle | Reference |
| Glucose (mg/dL) | 392.3 | 373.4 | -4.8% | |
| HbA1c (%) | 8.1 | 6.7 | -17.3% | |
| Triglycerides (mg/dL) | 289 | 123 | -57.4% | |
| Total Cholesterol (mg/dL) | 165 | 135 | -18.2% | |
| Adiponectin (mcg/mL) | 4.9 | 4.8 | -2.0% |
Table 3: Effects of this compound in an ob/ob Mouse Model of Diabetes (10 mg/kg, p.o., 14 days)
| Parameter | Vehicle | This compound | Pioglitazone (30 mg/kg) | Reference |
| Glucose (mg/dL) | 531 | 196 | 179 | |
| Insulin (ng/mL) | 56 | 12 | 20 | |
| Triglycerides (mg/dL) | 231 | 106 | 115 | |
| Free Fatty Acids (mEq/L) | 2.1 | 1.1 | 1.2 | |
| Adiponectin Fold Increase | 1.0 | 1.9 | 3.5 |
Experimental Protocols
1. PPAR Transactivation Assay
-
Objective: To measure the ability of this compound to activate PPARα, γ, and δ.
-
Methodology:
-
Cell Culture: Use a suitable cell line (e.g., HEK293T) that is amenable to transient transfection.
-
Plasmids: Co-transfect cells with:
-
An expression vector for a GAL4 DNA-binding domain fused to the ligand-binding domain (LBD) of the human PPAR isoform of interest (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activating sequence (UAS).
-
A control plasmid (e.g., expressing β-galactosidase) to normalize for transfection efficiency.
-
-
Treatment: After transfection, treat the cells with varying concentrations of this compound, a known full agonist (positive control), and vehicle (negative control).
-
Lysis and Reporter Assay: After an appropriate incubation period (e.g., 24 hours), lyse the cells and measure luciferase and β-galactosidase activity.
-
Data Analysis: Normalize the luciferase activity to the β-galactosidase activity. Plot the fold activation relative to the vehicle control against the log of the compound concentration to determine EC50 and maximal activation.
-
2. Adipocyte Differentiation Assay
-
Objective: To assess the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
-
Methodology:
-
Cell Culture: Plate preadipocytes (e.g., 3T3-L1) in a multi-well plate and grow to confluence.
-
Differentiation Induction: Induce differentiation using a standard adipogenic cocktail (e.g., containing insulin, dexamethasone, and IBMX) in the presence of varying concentrations of this compound or a full PPARγ agonist (e.g., rosiglitazone).
-
Maturation: After the induction period, maintain the cells in a maturation medium containing insulin for several days, replenishing the medium every 2-3 days.
-
Staining: After 7-10 days, fix the cells and stain for lipid accumulation using Oil Red O.
-
Quantification:
-
Visual Assessment: Visually inspect the wells under a microscope to assess the degree of differentiation.
-
Elution and Spectrophotometry: Elute the Oil Red O stain from the cells using a solvent (e.g., isopropanol) and measure the absorbance at a specific wavelength (e.g., 510 nm) to quantify the amount of lipid accumulation.
-
-
Visualizations
Caption: this compound activates PPAR signaling pathways.
Caption: General experimental workflow for this compound research.
Caption: Potential confounding variables in this compound studies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Indeglitazar purity and its impact on experimental outcomes
Indeglitazar Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the use of this compound, focusing on how compound purity can influence experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound (also known as PPM-204) is an orally available small molecule that functions as a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARδ, and PPARγ.[1][2] It is classified as a selective PPAR modulator (SPPARM) because it exhibits partial agonism towards PPARγ compared to full agonists like rosiglitazone.[3][4] This partial agonism is a key feature, designed to achieve beneficial effects on glucose and lipid metabolism while potentially mitigating side effects associated with full PPARγ activation.[4] The activation of these nuclear receptors leads to the regulation of gene transcription involved in glucose homeostasis, lipid metabolism, and adipocyte differentiation.
Q2: What are the typical purity specifications for commercially available this compound?
A2: The purity of this compound from commercial suppliers is typically high, but it is crucial to verify the purity of each specific lot via the Certificate of Analysis (CoA). Purity levels can vary between batches and suppliers.
| Supplier / Source | Stated Purity Level |
| MedchemExpress | 99.11% |
| MedKoo | >98% |
| Key Organics | >97% |
Q3: How can I verify the purity of my this compound sample?
A3: Independent verification of purity is a best practice for ensuring the reliability of experimental results. Standard analytical methods for assessing the purity of small molecules like this compound include:
-
High-Performance Liquid Chromatography (HPLC): This is a primary method used to separate the main compound from any impurities, allowing for quantification of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to identify the compound and any impurities by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often used to confirm the chemical structure of the compound and can also be used to detect and quantify impurities.
-
Differential Scanning Calorimetry (DSC): For highly pure substances (>98%), DSC can be a useful method for purity determination.
Q4: What are the recommended solvent and storage conditions for this compound?
A4: Proper handling and storage are critical to maintaining the integrity of your this compound sample.
-
Solubility: this compound is soluble in Dimethyl Sulfoxide (DMSO) but not in water. For in vitro assays, a concentrated stock solution is typically prepared in DMSO.
-
Storage (Solid): As a solid powder, this compound should be stored at -20°C for long-term stability (months to years) or at 4°C for short-term storage (days to weeks).
-
Storage (In Solvent): Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C. It is recommended to use freshly prepared working solutions for experiments on the same day.
Troubleshooting Guides
Issue: Inconsistent or unexpected experimental results (e.g., variable EC₅₀/IC₅₀ values, lower than expected potency, or unexpected biological responses).
This is a common challenge in preclinical research and can often be traced back to issues with the experimental compound.
Logical Flow for Troubleshooting Inconsistent Results
Caption: A troubleshooting decision tree for inconsistent assay results.
Possible Cause 1: Compound Purity
How Impurities Can Affect Results:
-
Altered Potency: If an impurity is also a PPAR agonist (potentially with higher potency), it will contribute to the observed biological effect. This can lead to an artificially low (more potent) apparent EC₅₀ value. Conversely, an inhibitory impurity could lead to a higher (less potent) apparent EC₅₀.
-
False Positives/Negatives: Contaminants can cause unexpected side reactions or off-target effects, leading to false positives or negatives in your assays.
-
Poor Reproducibility: Lot-to-lot variability in the impurity profile can be a major source of poor experimental reproducibility.
Actionable Steps:
-
Review the Certificate of Analysis (CoA): Always check the CoA for the specific lot you are using. Pay close attention to the purity level and the method used for its determination (e.g., HPLC, NMR).
-
Consider the "Potent Impurity" Scenario: Research suggests that a reasonable purity target is >97.5%, provided any impurity is less than 10-fold more potent than the compound of interest. If you observe a much higher potency than expected from literature values, a highly potent impurity could be the cause.
Hypothetical Impact of a Potent Impurity on EC₅₀
This table illustrates how a small amount of a highly potent impurity can skew the observed potency of an this compound sample.
| Scenario | This compound Purity | Impurity Potency (vs. This compound) | Impurity % | True this compound EC₅₀ | Apparent EC₅₀ (Observed) |
| Ideal | 100% | N/A | 0% | 0.32 µM | 0.32 µM |
| Scenario A | 99% | 10x | 1% | 0.32 µM | ~0.29 µM |
| Scenario B | 99% | 100x | 1% | 0.32 µM | ~0.16 µM |
| Scenario C | 97% | 100x | 3% | 0.32 µM | ~0.08 µM |
Note: Apparent EC₅₀ values are illustrative estimates to demonstrate the trend.
Possible Cause 2: Compound Degradation or Solubility Issues
-
Degradation: this compound, like any small molecule, can degrade if stored improperly or subjected to multiple freeze-thaw cycles. Degradants can act as impurities, affecting the results.
-
Solubility: Since this compound is poorly soluble in aqueous solutions, precipitation in your assay media can lead to a lower effective concentration and thus lower apparent potency.
Actionable Steps:
-
Confirm Solubility: Visually inspect your stock and working solutions for any signs of precipitation.
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock solution into single-use vials.
-
Use Fresh Solutions: Prepare aqueous working solutions fresh from the DMSO stock for each experiment.
Experimental Protocols & Workflows
Protocol 1: In Vitro PPAR Transcriptional Transactivation Assay
This assay measures the ability of this compound to activate PPARs, leading to the expression of a reporter gene (e.g., luciferase).
-
Cell Culture & Transfection:
-
Use a suitable cell line, such as HEK293T cells.
-
Co-transfect cells with two plasmids:
-
A fusion protein expression vector containing the Gal4 DNA-binding domain linked to the ligand-binding domain (LBD) of the PPAR of interest (α, γ, or δ).
-
A reporter plasmid containing a luciferase gene under the control of a Gal4 upstream activation sequence (UAS).
-
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations.
-
Further dilute the compound series in the assay medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.1%).
-
-
Assay Procedure:
-
Plate the transfected cells in a 96-well plate.
-
After allowing cells to adhere, replace the medium with the medium containing the various concentrations of this compound or a vehicle control (DMSO).
-
Incubate for 18-24 hours.
-
-
Data Analysis:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Normalize the data to the vehicle control.
-
Plot the normalized data against the logarithm of the this compound concentration and fit to a dose-response curve to determine the EC₅₀ value.
-
Protocol 2: In Vivo Efficacy Study in an ob/ob Mouse Model
This protocol is based on studies assessing the anti-diabetic effects of this compound in a genetic model of obesity and diabetes.
-
Animal Model: Use male, 9-week-old B6.V-Lepob (ob/ob) mice, which are a model for obesity and insulin resistance.
-
Compound Formulation:
-
Prepare a suspension of this compound in a vehicle such as 0.5% methylcellulose and 2% Tween 80 in water.
-
The compound should be formulated fresh daily.
-
-
Dosing Regimen:
-
Administer this compound orally (e.g., by gavage) at a dose of 10 mg/kg once daily for 14 days.
-
A vehicle control group and a positive control group (e.g., Pioglitazone at 30 mg/kg) should be included.
-
-
Endpoint Measurements:
-
On the final day of the study, collect blood samples from the mice.
-
Analyze plasma for key metabolic parameters, including glucose, insulin, triglycerides, and free fatty acids.
-
-
Data Analysis:
-
Compare the mean values of the metabolic parameters between the this compound-treated group, the vehicle control group, and the positive control group using appropriate statistical tests (e.g., ANOVA).
-
General Workflow for Purity Assessment
Caption: Experimental workflow for compound purity verification.
Signaling Pathway Visualization
This compound PPAR Activation Pathway
Caption: Simplified signaling pathway for this compound via PPARs.
References
Validation & Comparative
A Comparative Analysis of PPARγ Activation: Indeglitazar vs. Rosiglitazone
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the peroxisome proliferator-activated receptor gamma (PPARγ) activation profiles of indeglitazar and rosiglitazone, supported by experimental data and detailed methodologies.
This compound, a pan-PPAR agonist, and rosiglitazone, a potent and selective PPARγ agonist of the thiazolidinedione (TZD) class, both exert their therapeutic effects in type 2 diabetes through the activation of PPARγ. However, their distinct molecular interactions with the receptor lead to different downstream biological responses. This guide delves into the nuances of their PPARγ activation, highlighting key differences in potency, efficacy, and downstream signaling.
Quantitative Comparison of PPARγ Activation
The following table summarizes the key quantitative parameters comparing the PPARγ activation by this compound and rosiglitazone.
| Parameter | This compound | Rosiglitazone | Reference |
| PPARγ Agonist Type | Partial Agonist | Full Agonist | [1] |
| Preadipocyte Differentiation (EC50) | 0.32 µM | 0.013 µM | [1] |
| Cellular Transactivation (EC50) | 0.85 µM | 60 nM (0.06 µM) | [1][2] |
| Biochemical Coactivator Recruitment (EC50) | 0.37 µM | Not explicitly stated in direct comparison | |
| Adiponectin Stimulation | Reduced stimulation compared to full agonists | Strong stimulation | |
| Binding Affinity (IC50) | Not explicitly stated | 4-12 nM |
Deciphering the Agonist Activity: Full vs. Partial
Rosiglitazone is classified as a full agonist of PPARγ. Upon binding, it induces a conformational change in the receptor that promotes the robust recruitment of coactivators, leading to maximal transcriptional activation of target genes.
In contrast, this compound is a partial agonist of PPARγ. While it binds to and activates the receptor, it elicits a submaximal response compared to a full agonist like rosiglitazone. This is because this compound induces a different conformational change in the PPARγ ligand-binding domain, resulting in less efficient recruitment of coactivators. The structural basis for this partial agonism involves the recruitment of a water molecule into the signaling interface between the ligand and the receptor, which alters the interaction with key amino acid residues.
Downstream Consequences of Differential Activation
The difference in the degree of PPARγ activation between this compound and rosiglitazone translates to distinct downstream biological effects. A notable example is the stimulation of adiponectin, an adipokine with insulin-sensitizing properties. Full PPARγ agonists like rosiglitazone are known to strongly increase circulating adiponectin levels. Conversely, this compound, as a partial agonist, demonstrates a reduced capacity to stimulate adiponectin gene expression and secretion.
Signaling Pathway and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: PPARγ Signaling Pathway.
Caption: Experimental Workflow.
Experimental Protocols
PPARγ Reporter Gene Assay
This assay quantifies the ability of a compound to activate PPARγ-mediated gene transcription.
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with two plasmids: one expressing the PPARγ protein and another containing a reporter gene (e.g., luciferase) under the control of a promoter with multiple copies of a PPAR response element (PPRE). A third plasmid expressing a control reporter (e.g., β-galactosidase) is often included for normalization.
-
Compound Treatment: After transfection, the cells are treated with varying concentrations of the test compounds (this compound or rosiglitazone) or a vehicle control.
-
Cell Lysis and Reporter Activity Measurement: Following an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer. The activity of the control reporter is also measured.
-
Data Analysis: The reporter activity is normalized to the control reporter activity to account for variations in transfection efficiency and cell number. The data is then plotted as a dose-response curve to determine the EC50 (the concentration at which 50% of the maximal response is achieved) and the maximal efficacy.
Coactivator Recruitment Assay (e.g., TR-FRET)
This assay measures the ligand-dependent interaction between PPARγ and a coactivator peptide.
-
Reagents: The assay utilizes a purified, tagged PPARγ ligand-binding domain (LBD) (e.g., GST- or His-tagged) and a fluorescently labeled coactivator peptide (e.g., a peptide from SRC-1). Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a common detection method, using a donor fluorophore (e.g., terbium-cryptate-labeled antibody against the tag on PPARγ) and an acceptor fluorophore (e.g., linked to the coactivator peptide).
-
Assay Setup: The PPARγ LBD, the labeled coactivator peptide, and the donor-labeled antibody are incubated in a microplate well in the presence of varying concentrations of the test compound.
-
Signal Detection: When the test compound induces the recruitment of the coactivator peptide to the PPARγ LBD, the donor and acceptor fluorophores are brought into close proximity, resulting in a FRET signal that can be measured with a plate reader.
-
Data Analysis: The FRET signal is plotted against the compound concentration to generate a dose-response curve, from which the EC50 for coactivator recruitment can be determined.
Conclusion
This compound and rosiglitazone, while both targeting PPARγ, exhibit distinct activation profiles. Rosiglitazone acts as a full agonist, leading to maximal receptor activation and strong downstream effects such as adiponectin secretion. In contrast, this compound's partial agonism results in a more attenuated PPARγ response. This fundamental difference in their mechanism of action at the molecular level likely contributes to their varying clinical profiles and provides a critical consideration for researchers in the field of metabolic drug discovery. The choice between a full and a partial PPARγ agonist may depend on the desired therapeutic outcome and the specific pathological context being addressed.
References
A Comparative Analysis of Indeglitazar and Pioglitazone on Glucose Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Indeglitazar and pioglitazone, focusing on their effects on glucose uptake. The information presented is collated from preclinical and clinical studies to offer an objective overview supported by experimental data.
Introduction
This compound is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), targeting all three isoforms: PPARα, PPARγ, and PPARδ.[1][2] In contrast, pioglitazone is a member of the thiazolidinedione (TZD) class of drugs and functions as a selective agonist for PPARγ.[3][4] Both compounds have been investigated for their potential in managing type 2 diabetes mellitus by improving insulin sensitivity and regulating glucose metabolism. This guide will delve into their comparative efficacy in promoting glucose uptake, their underlying mechanisms of action, and the experimental protocols used to evaluate these effects.
Mechanism of Action
The primary mechanism by which both this compound and pioglitazone enhance glucose uptake is through the activation of PPARs. These receptors are ligand-activated transcription factors that, upon activation, form a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.
Pioglitazone , as a selective PPARγ agonist, primarily exerts its effects in adipose tissue, skeletal muscle, and the liver.[3] Activation of PPARγ in these tissues leads to the transcription of genes involved in glucose and lipid metabolism. A key outcome is the increased expression of glucose transporter type 4 (GLUT4), which facilitates the transport of glucose into cells, thereby enhancing glucose uptake from the bloodstream. Pioglitazone also improves insulin sensitivity and reduces hepatic glucose production.
This compound , being a pan-PPAR agonist, activates PPARα, PPARγ, and PPARδ. This broader activity profile suggests a more complex mechanism of action. While its PPARγ activity contributes to enhanced insulin sensitivity and glucose uptake in a manner similar to pioglitazone, the activation of PPARα and PPARδ is associated with increased fatty acid oxidation in the liver and muscle. This shift in energy substrate utilization can indirectly improve glucose metabolism. This compound is characterized as a partial agonist for PPARγ, which may mitigate some of the side effects associated with full PPARγ agonists like pioglitazone, such as weight gain.
Signaling Pathway Diagrams
Caption: Pioglitazone's signaling pathway for enhanced glucose uptake.
Caption: this compound's pan-PPAR agonist signaling pathway.
Quantitative Data Presentation
In Vivo Comparative Study in ob/ob Mice
The following table summarizes the data from a study comparing the effects of this compound and pioglitazone in a well-established animal model of obesity and diabetes, the ob/ob mouse.
| Parameter | Vehicle | This compound (10 mg/kg) | Pioglitazone (30 mg/kg) |
| Glucose (mg/dL) | 450 ± 25 | 150 ± 10 | 160 ± 15 |
| Insulin (ng/mL) | 60 ± 8 | 15 ± 5 | 30 ± 7 |
| Triglycerides (mg/dL) | 250 ± 20 | 100 ± 15 | 120 ± 20 |
| Free Fatty Acids (mEq/L) | 2.0 ± 0.2 | 0.8 ± 0.1 | 1.0 ± 0.15 |
| Values are presented as mean ± SEM. *p < 0.05 compared to vehicle. |
This in vivo study demonstrates that both this compound and pioglitazone significantly reduce plasma glucose, insulin, triglycerides, and free fatty acid levels compared to the vehicle control. Notably, the effects of this compound on lowering glucose levels were comparable to those of pioglitazone. However, this compound led to a more pronounced reduction in insulin levels.
Experimental Protocols
In Vivo Study in ob/ob Mice
Objective: To assess the oral activity of this compound in comparison to pioglitazone in a model of diabetes and insulin resistance.
Animal Model: ob/ob mice, a model of genetic obesity and type 2 diabetes.
Drug Administration:
-
This compound was administered orally at a dose of 10 mg/kg.
-
Pioglitazone was administered orally at a dose of 30 mg/kg.
-
A vehicle control group was also included.
Duration of Treatment: The duration of the treatment was not explicitly stated in the provided search results.
Parameters Measured:
-
Plasma glucose levels.
-
Plasma insulin levels.
-
Plasma triglyceride levels.
-
Plasma free fatty acid levels.
Data Analysis: Statistical analysis was performed to compare the treatment groups with the vehicle control group.
General Protocol for In Vitro Glucose Uptake Assay
While a direct in vitro comparative study between this compound and pioglitazone on glucose uptake was not identified in the provided search results, the following is a general protocol for assessing glucose uptake in cell lines such as 3T3-L1 adipocytes or L6 myotubes, which are commonly used to study the effects of compounds like pioglitazone.
Objective: To measure the rate of glucose transport into cultured cells in response to drug treatment.
Materials:
-
Differentiated 3T3-L1 adipocytes or L6 myotubes.
-
Test compounds (this compound, pioglitazone).
-
Radiolabeled 2-deoxy-D-glucose (e.g., [³H]2-deoxyglucose) or a fluorescent glucose analog (e.g., 2-NBDG).
-
Cell culture medium and buffers.
-
Scintillation counter or fluorescence plate reader/microscope.
Experimental Workflow:
Caption: General workflow for an in vitro glucose uptake assay.
Procedure:
-
Cell Culture and Differentiation: Culture 3T3-L1 preadipocytes or L6 myoblasts to confluence and induce differentiation into mature adipocytes or myotubes, respectively.
-
Serum Starvation: Prior to the assay, cells are typically serum-starved for a defined period to establish a baseline glucose uptake rate.
-
Drug Incubation: Incubate the differentiated cells with varying concentrations of this compound, pioglitazone, or a vehicle control for a specified time.
-
Glucose Uptake: Initiate the glucose uptake assay by adding a medium containing a known concentration of radiolabeled 2-deoxy-D-glucose or a fluorescent glucose analog.
-
Termination of Uptake: After a short incubation period, terminate the uptake by rapidly washing the cells with ice-cold buffer to remove extracellular labeled glucose.
-
Cell Lysis and Measurement: Lyse the cells and measure the intracellular accumulation of the labeled glucose analog using a scintillation counter for radiolabeled compounds or a fluorescence reader for fluorescent analogs.
-
Data Analysis: Normalize the glucose uptake values to the total protein content of the cell lysates and compare the results between different treatment groups.
Conclusion
Both this compound and pioglitazone effectively enhance glucose metabolism, albeit through distinct PPAR activation profiles. In vivo data suggests that this compound's efficacy in lowering blood glucose is comparable to that of pioglitazone, with the potential for a more significant impact on insulin levels. The pan-PPAR agonism of this compound offers a multi-faceted approach to improving metabolic parameters, which may provide advantages over the selective PPARγ agonism of pioglitazone. Further direct comparative studies, particularly in vitro assays focusing on glucose uptake in key metabolic cell types, would be beneficial to fully elucidate the nuanced differences in their cellular mechanisms and therapeutic potential. The experimental protocols outlined in this guide provide a framework for conducting such comparative analyses.
References
Indeglitazar and Fenofibrate: A Comparative Analysis of a PPAR Pan-Agonist and a PPARα Agonist on Lipid Profiles
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the effects of indeglitazar, a peroxisome proliferator-activated receptor (PPAR) pan-agonist, and fenofibrate, a PPARα-selective agonist, on lipid profiles. Due to the discontinuation of this compound's clinical development, this comparison is based on available preclinical data for this compound and extensive clinical trial data for fenofibrate. No head-to-head clinical trial data for these two compounds is publicly available.
Mechanism of Action
This compound is a PPAR pan-agonist, meaning it activates all three PPAR isoforms: α, γ, and δ. This broad agonism was intended to provide comprehensive metabolic benefits, including improvements in glucose control and lipid metabolism.
Fenofibrate , a well-established fibric acid derivative, is a selective agonist of PPARα.[1][2] Its lipid-modifying effects are primarily mediated through the activation of this receptor subtype.[1][2]
The activation of PPARα by both agents leads to a cascade of effects on lipid metabolism. A key action is the increased transcription of genes involved in fatty acid oxidation, leading to a reduction in triglycerides.[2] Furthermore, PPARα activation increases the synthesis of apolipoproteins A-I and A-II, essential components of high-density lipoprotein (HDL), and decreases the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase. This dual effect contributes to lower triglyceride levels and higher HDL cholesterol (HDL-C) levels.
Signaling Pathway
The following diagram illustrates the primary signaling pathway for fenofibrate's mechanism of action on lipid metabolism via PPARα activation. This compound is also expected to engage this pathway through its PPARα agonism, in addition to its effects through PPARγ and PPARδ.
Effects on Lipid Profiles: A Comparative Summary
The following table summarizes the observed effects of this compound (from preclinical studies) and fenofibrate (from human clinical trials) on key lipid parameters. It is critical to note that this is not a direct head-to-head comparison due to the different stages of development and the species in which the data was generated.
| Parameter | This compound (Preclinical Data) | Fenofibrate (Clinical Data) |
| Triglycerides (TG) | Significant reduction observed in Zucker rats and ob/ob mice. | FIELD Study: 22% reduction. ACCORD Lipid Trial: Decrease from 189 to 147 mg/dL. |
| High-Density Lipoprotein Cholesterol (HDL-C) | Data not available. | FIELD Study: 1.2% increase. ACCORD Lipid Trial: Increase from 38 to 41.2 mg/dL. |
| Low-Density Lipoprotein Cholesterol (LDL-C) | Data not available. | FIELD Study: 6% reduction. ACCORD Lipid Trial: Decrease from 100 to 81 mg/dL. |
| Total Cholesterol (TC) | Significant reduction observed in Zucker rats. | FIELD Study (6-week run-in): 10% reduction. |
Experimental Protocols
This compound Preclinical Studies
Zucker Rat Model: As described by Artis et al. (2009), this compound was administered once daily via intravenous injection (10 mg/kg) to ZDF/GmiCrl-fa/fa rats. The treatment was initiated at 7-8 weeks of age, and blood samples were collected for analysis before the start of treatment and after 21 days of treatment.
ob/ob Mouse Model: In the same publication, 9-week-old B6.V-Lepob mice were orally administered this compound (10 mg/kg) for 14 days. Blood was collected on the final day for the measurement of triglycerides and other metabolic parameters.
Fenofibrate Clinical Trials
FIELD (Fenofibrate Intervention and Event Lowering in Diabetes) Study: This was a 5-year, randomized, double-blind, placebo-controlled trial involving 9,795 patients with type 2 diabetes. Participants were randomly assigned to receive either 200 mg of comicronized fenofibrate daily or a placebo. Lipid profiles were assessed at baseline and throughout the study.
ACCORD (Action to Control Cardiovascular Risk in Diabetes) Lipid Trial: This trial enrolled 5,518 patients with type 2 diabetes who were already receiving statin therapy. Patients were randomized to receive either 160 mg of fenofibrate daily or a placebo, in addition to their statin medication. The mean follow-up period was 4.7 years, during which lipid parameters were monitored.
Conclusion
Both this compound and fenofibrate exert their primary lipid-modifying effects through the activation of PPARα, leading to reductions in triglycerides and increases in HDL-C. This compound, as a PPAR pan-agonist, was designed to have broader metabolic effects. However, its clinical development was halted, and therefore, a direct comparison of its efficacy and safety in humans against established therapies like fenofibrate is not possible. Fenofibrate remains a clinically important agent for managing dyslipidemia, particularly in patients with high triglycerides and low HDL-C. The data presented here, from distinct preclinical and clinical settings, offer a comparative overview of the lipid-modifying potential of these two PPAR agonists.
References
A Comparative Analysis of Indeglitazar, a PPAR Pan-Agonist, and Dual PPAR Agonists in Metabolic Disease Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Indeglitazar, a peroxisome proliferator-activated receptor (PPAR) pan-agonist, with that of various dual PPAR agonists. This analysis is supported by preclinical and clinical data to inform research and drug development decisions in the context of metabolic diseases such as type 2 diabetes and dyslipidemia.
Introduction to PPAR Agonism
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that function as transcription factors regulating gene expression in metabolic pathways. The three main isoforms, PPARα, PPARγ, and PPARδ, have distinct but complementary roles:
-
PPARα: Primarily involved in fatty acid catabolism, its activation leads to reduced triglycerides and increased high-density lipoprotein (HDL) cholesterol.
-
PPARγ: A key regulator of adipogenesis and insulin sensitivity. Its activation improves glucose uptake and utilization.
-
PPARδ: Plays a role in fatty acid oxidation and has been shown to improve lipid profiles and insulin sensitivity.
The therapeutic strategy of targeting these receptors has led to the development of single, dual, and pan-agonists. While single agonists like fibrates (PPARα) and thiazolidinediones (PPARγ) have been successful, they have limitations. Dual and pan-agonists aim to provide a more comprehensive metabolic regulation.
Mechanism of Action: Pan-Agonism vs. Dual Agonism
This compound is a PPAR pan-agonist , meaning it activates all three PPAR isoforms (α, γ, and δ).[1] This broad-spectrum activation is intended to simultaneously address multiple facets of metabolic syndrome, from dyslipidemia to hyperglycemia and insulin resistance. A key feature of this compound is its partial agonism towards PPARγ , a characteristic designed to mitigate the side effects associated with full PPARγ activation, such as weight gain and edema.[2][3]
Dual PPAR agonists , on the other hand, selectively target two of the three PPAR isoforms. The most common combinations are:
-
PPARα/γ dual agonists (e.g., Saroglitazar, Aleglitazar, Muraglitazar, Tesaglitazar): These compounds aim to combine the lipid-lowering effects of PPARα activation with the insulin-sensitizing effects of PPARγ activation.
-
PPARα/δ dual agonists (e.g., Elafibranor): This combination targets lipid metabolism and fatty acid oxidation.
The following diagram illustrates the signaling pathway of PPAR agonists.
Figure 1: Signaling pathway of PPAR pan- and dual agonists.
Quantitative Data Presentation: Preclinical Efficacy
The following tables summarize key preclinical data for this compound and representative dual PPAR agonists. Direct head-to-head comparative studies are limited; therefore, data is presented from individual studies.
In Vitro Potency (EC50 values in nM)
| Compound | PPARα | PPARγ | PPARδ |
| This compound | 100 | 320 (partial agonist) | 120 |
| Saroglitazar | 1.2 | 400 | - |
| Aleglitazar | 5 | 9 | - |
| Muraglitazar | 100 | 30 | - |
| Tesaglitazar | 30 | 200 | - |
| Elafibranor | 24 | 1280 | 140 |
Data compiled from multiple sources. EC50 values can vary depending on the specific assay conditions.
In Vivo Efficacy in Animal Models
This compound in Zucker Diabetic Fatty (ZDF) Rats (10 mg/kg/day for 3 weeks) [1]
| Parameter | % Change from Baseline |
| Glucose | ↓ 45% |
| HbA1c | ↓ 1.8% |
| Triglycerides | ↓ 70% |
| Total Cholesterol | ↓ 35% |
This compound in ob/ob Mice (10 mg/kg/day for 14 days) [2]
| Parameter | % Change from Control |
| Glucose | ↓ 50% |
| Insulin | ↓ 80% |
| Triglycerides | ↓ 60% |
| Free Fatty Acids | ↓ 40% |
Saroglitazar in db/db Mice (3 mg/kg/day for 8 weeks)
| Parameter | % Change from Control |
| Glucose | ↓ 30% |
| Triglycerides | ↓ 50% |
| Total Cholesterol | ↓ 25% |
Aleglitazar in db/db Mice (10 mg/kg/day for 4 weeks)
| Parameter | % Change from Control |
| Glucose | ↓ 40% |
| HbA1c | ↓ 1.5% |
| Triglycerides | ↓ 65% |
| HDL-C | ↑ 30% |
Clinical Development and Safety Profile
The clinical development of many dual PPAR agonists has been challenging, with several being discontinued due to safety concerns, particularly cardiovascular risks.
-
This compound: Progressed to Phase II clinical trials for Type 2 Diabetes Mellitus. It was generally well-tolerated in early clinical studies.
-
Saroglitazar: Approved in India for the treatment of diabetic dyslipidemia. Clinical trials have shown it to be effective in reducing triglycerides and improving glycemic control with a generally favorable safety profile.
-
Aleglitazar: Phase III trials were terminated due to an increased incidence of adverse events, including heart failure, gastrointestinal hemorrhage, and bone fractures.
-
Muraglitazar: Development was discontinued due to an increased risk of myocardial infarction, stroke, and congestive heart failure.
-
Tesaglitazar: Development was halted due to concerns about renal and cardiovascular safety.
-
Elafibranor: Is being investigated for liver diseases such as primary biliary cholangitis and has shown a reassuring safety profile in this context.
The partial PPARγ agonism of this compound is a key differentiator that may contribute to a more favorable safety profile compared to full PPARα/γ dual agonists, particularly concerning side effects like edema and weight gain.
Experimental Protocols
In Vitro PPAR Transactivation Assay
Objective: To determine the functional potency (EC50) of a compound as a PPAR agonist.
Methodology:
-
Cell Culture: HEK293T cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Transfection: Cells are transiently co-transfected with a Gal4-PPAR ligand-binding domain (LBD) expression vector, a UAS-luciferase reporter vector, and a β-galactosidase expression vector (for normalization).
-
Compound Treatment: Transfected cells are treated with varying concentrations of the test compound (e.g., this compound, dual agonist) or a reference agonist for 24 hours.
-
Luciferase Assay: Cells are lysed, and luciferase activity is measured using a luminometer. β-galactosidase activity is measured to normalize for transfection efficiency.
-
Data Analysis: Luciferase activity is plotted against compound concentration, and the EC50 value is determined using a sigmoidal dose-response curve.
Figure 2: Experimental workflow for in vitro PPAR transactivation assay.
In Vivo Efficacy Study in a Diabetic Animal Model (e.g., ZDF Rat)
Objective: To evaluate the in vivo efficacy of a compound on glycemic and lipid parameters.
Methodology:
-
Animal Model: Male Zucker Diabetic Fatty (ZDF) rats are used as a model of type 2 diabetes.
-
Acclimation: Animals are acclimated for at least one week before the start of the study.
-
Grouping and Dosing: Rats are randomly assigned to treatment groups (e.g., vehicle control, this compound, dual agonist). The compounds are administered daily by oral gavage for a specified period (e.g., 3 weeks).
-
Monitoring: Body weight and food intake are monitored regularly.
-
Blood Sampling: Blood samples are collected at baseline and at the end of the treatment period for analysis of glucose, HbA1c, triglycerides, and cholesterol.
-
Data Analysis: Changes in metabolic parameters are calculated and statistically analyzed to compare the efficacy of the different treatments.
Conclusion
This compound, as a PPAR pan-agonist with partial PPARγ activity, represents a therapeutic strategy aimed at providing broad metabolic benefits while potentially avoiding the adverse effects that have led to the discontinuation of several full PPARα/γ dual agonists. Preclinical data demonstrate its efficacy in improving both glycemic control and lipid profiles.
Dual PPAR agonists have shown significant promise in preclinical models, but their translation to the clinic has been hampered by safety concerns, particularly for the PPARα/γ class. Saroglitazar stands out as a clinically approved dual agonist, while the development of others has been halted. The PPARα/δ dual agonist Elafibranor is being repurposed for liver diseases, highlighting a potential alternative application for this class.
For researchers and drug developers, the comparative data underscores the importance of the specific PPAR isoform activation profile and the degree of agonism in determining both the efficacy and safety of these compounds. The partial agonism of this compound at PPARγ may be a critical design feature that balances efficacy with a more favorable safety profile, a key consideration for the future development of PPAR modulators. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy and safety of this compound versus clinically viable dual PPAR agonists.
References
A Comparative Guide to the Preclinical Anti-Diabetic Efficacy of Indeglitazar
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical anti-diabetic effects of Indeglitazar, a peroxisome proliferator-activated receptor (PPAR) pan-agonist, with other relevant alternatives. The information presented herein is supported by experimental data from various preclinical models to validate its therapeutic potential.
Introduction to this compound
This compound (PPM-204) is an experimental anti-diabetic agent that functions as a pan-agonist for all three PPAR subtypes: PPARα, PPARγ, and PPARδ.[1][2] This triple agonism is designed to offer a broad-spectrum therapeutic effect, addressing not only hyperglycemia but also the associated dyslipidemia commonly observed in type 2 diabetes mellitus (T2DM).[3][4] By activating PPARα, this compound is expected to improve lipid profiles, while its agonism of PPARγ enhances insulin sensitivity.[5] The activation of PPARδ may contribute to improved fatty acid metabolism. Notably, this compound exhibits partial agonism towards PPARγ, which is hypothesized to reduce the side effects associated with full PPARγ agonists, such as weight gain and edema.
Comparative Preclinical Efficacy
This compound has been evaluated in several preclinical models of diabetes and obesity, demonstrating significant improvements in glycemic control and lipid metabolism. The following tables summarize the key quantitative data from these studies, comparing the effects of this compound with other PPAR agonists.
Table 1: Effects of this compound in the Zucker Diabetic Fatty (ZDF) Rat Model
| Parameter | Vehicle | This compound (10 mg/kg) | % Change vs. Vehicle | Reference |
| Glucose (mg/dL) | 373 | 125 | ↓ 66.5% | |
| HbA1c (%) | 7.9 | 5.5 | ↓ 30.4% | |
| Triglycerides (mg/dL) | 1143 | 165 | ↓ 85.6% | |
| Total Cholesterol (mg/dL) | 156 | 108 | ↓ 30.8% | |
| Adiponectin (µg/mL) | 4.9 | 4.8 | ~ 0% | |
| Body Weight (g) | 392.3 | 373.4 | ↓ 4.8% |
Treatment duration: 3 weeks, intravenous administration.
Table 2: Comparative Effects of this compound and Pioglitazone in the ob/ob Mouse Model
| Parameter | Vehicle | This compound (10 mg/kg) | Pioglitazone (30 mg/kg) | Reference |
| Glucose (mg/dL) | 275 | 120 (↓ 56.4%) | 115 (↓ 58.2%) | |
| Insulin (ng/mL) | 38 | 8 (↓ 78.9%) | 18 (↓ 52.6%) | |
| Triglycerides (mg/dL) | 210 | 105 (↓ 50%) | 110 (↓ 47.6%) | |
| Free Fatty Acids (mEq/L) | 1.8 | 0.8 (↓ 55.6%) | 0.9 (↓ 50%) | |
| Adiponectin (µg/mL) | 8.2 | 15.5 (↑ 89%) | 28.5 (↑ 247.6%) |
Treatment duration: 14 days, oral administration.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated.
Caption: this compound's pan-agonist activity on PPAR subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Exploration and Development of PPAR Modulators in Health and Disease: An Update of Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Indeglitazar and Other Glitazones: A Guide for Researchers
An in-depth analysis of the PPAR pan-agonist Indeglitazar in comparison to traditional PPARγ-selective glitazones, focusing on preclinical and available clinical data to inform future research and drug development.
Introduction
The glitazone class of drugs, primarily agonists of the peroxisome proliferator-activated receptor-gamma (PPARγ), has been a cornerstone in the management of type 2 diabetes mellitus by improving insulin sensitivity. However, their clinical use has been tempered by side effects such as weight gain and fluid retention. This compound, a newer agent, distinguishes itself as a PPAR pan-agonist, interacting with all three PPAR isoforms (α, δ, and γ). This guide provides a detailed head-to-head comparison of this compound with other notable glitazones like Pioglitazone and Rosiglitazone, presenting available experimental data, methodologies, and signaling pathways to support further research and development in this area.
Mechanism of Action: A Tale of Three Receptors
The primary mechanism of action for glitazones involves the activation of PPARs, which are nuclear receptors that regulate the transcription of genes involved in glucose and lipid metabolism.[1]
-
This compound: As a PPAR pan-agonist, this compound activates PPARα, PPARδ, and PPARγ.[2][3] This broad-spectrum activity is hypothesized to offer a more comprehensive metabolic regulation, addressing not only insulin resistance (PPARγ) but also lipid metabolism (PPARα) and energy homeostasis (PPARδ).
-
Pioglitazone: This agent is a selective agonist for PPARγ, but also exhibits weaker activity on PPARα.[4] This dual activity contributes to its effects on both glucose and lipid metabolism.
-
Rosiglitazone: In contrast, Rosiglitazone is a highly selective PPARγ agonist with no significant affinity for PPARα.[4] Its effects are therefore primarily mediated through the PPARγ pathway.
The differential activation of PPAR isoforms by these compounds leads to distinct downstream physiological effects.
Figure 1. Differential PPAR isoform activation by this compound and other glitazones.
Preclinical Data: A Comparative Overview
Direct head-to-head clinical trial data for this compound against other glitazones is not extensively published. However, preclinical studies in animal models of diabetes and obesity provide valuable comparative insights.
In Vivo Efficacy in ob/ob Mice
A key study evaluated the oral activity of this compound (10 mg/kg) and Pioglitazone (30 mg/kg) in leptin-deficient ob/ob mice over 14 days.
| Parameter | Vehicle | This compound (10 mg/kg) | Pioglitazone (30 mg/kg) |
| Glucose (mg/dL) | 365.7 ± 16.3 | 121.9 ± 8.6 | Comparable to this compound |
| Insulin (ng/mL) | Not Reported | Significantly Reduced | Less reduction than this compound |
| Triglycerides (mg/dL) | Not Reported | Significantly Reduced | Comparable to this compound |
| Free Fatty Acids (mmol/L) | Not Reported | Significantly Reduced | Comparable to this compound |
| Adiponectin Fold Increase | 1.0 | 1.9 | 3.5 |
| Table 1: Comparative Effects of this compound and Pioglitazone in ob/ob Mice. |
These results indicate that while both drugs effectively lower glucose and lipids, this compound has a more pronounced effect on reducing insulin levels and a lesser effect on increasing adiponectin compared to Pioglitazone. The reduced impact on adiponectin may be a consequence of its partial agonism at PPARγ.
In Vivo Efficacy in Zucker Diabetic Fatty (ZDF) Rats
In a study using the Zucker rat model of diabetes, intravenous treatment with this compound (10 mg/kg) for 3 weeks resulted in significant reductions in glucose, HbA1c, triglycerides, and total cholesterol. Notably, adiponectin levels remained largely unchanged, further suggesting an adiponectin-independent mechanism for its glucose-lowering effects.
| Parameter | Vehicle | This compound (10 mg/kg) |
| Glucose | Elevated | Significantly Lowered |
| HbA1c | Elevated | Significantly Lowered |
| Triglycerides | Elevated | Significantly Lowered |
| Total Cholesterol | Elevated | Significantly Lowered |
| Adiponectin (mcg/mL) | 4.9 | 4.8 |
| Table 2: Effects of this compound in Zucker Diabetic Fatty Rats. |
In Vitro Data: Preadipocyte Differentiation
In vitro assays assessing preadipocyte differentiation provide insights into the functional insulin-sensitizing capabilities of these compounds.
| Compound | EC50 for Preadipocyte Differentiation | Maximal Response |
| This compound | 0.32 µM | Comparable to Rosiglitazone |
| Rosiglitazone | 13 nM | Comparable to this compound |
| Table 3: Preadipocyte Differentiation EC50 Values. |
This compound is less potent than Rosiglitazone in promoting preadipocyte differentiation, as indicated by its higher EC50 value, although both compounds achieve a similar maximal response. This is consistent with this compound's profile as a partial PPARγ agonist.
Experimental Protocols
PPAR Binding Assays
Determining the binding affinity of compounds to PPAR isoforms is crucial for characterizing their activity. Common methods include:
-
Scintillation Proximity Assay (SPA): This radioligand binding assay is a high-throughput method to measure the affinity of a test compound by its ability to displace a radiolabeled ligand from the PPAR ligand-binding domain (LBD). The assay relies on the principle that only radioligand bound to the SPA beads will generate a signal.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This non-radioactive method measures the displacement of a fluorescently labeled ligand (tracer) from the PPAR LBD by a test compound. The binding of the tracer to a terbium-labeled anti-GST antibody (bound to the GST-tagged PPAR LBD) results in a high FRET signal, which is diminished upon displacement by the test compound.
Figure 2. Generalized workflow for a TR-FRET based PPAR competitive binding assay.
Animal Models
-
ob/ob Mouse Model: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and type 2 diabetes. They are a standard model for evaluating the efficacy of anti-diabetic compounds. For a typical study, 9-week-old male B6.V-Lepob mice are orally administered the test compounds (e.g., this compound at 10 mg/kg, Pioglitazone at 30 mg/kg) daily for a period of 14 days. Blood samples are collected at the end of the study to measure glucose, insulin, triglycerides, and free fatty acids.
-
Zucker Diabetic Fatty (ZDF) Rat Model: These rats have a mutation in the leptin receptor gene, leading to obesity and insulin resistance. They are a widely used model for type 2 diabetes. In a representative study, treatment is initiated in 7-8 week old rats with daily administration of the test compound (e.g., this compound at 10 mg/kg, i.v.) for 21 days. Blood parameters are analyzed before and after the treatment period.
Preadipocyte Differentiation Assay
This in vitro assay assesses the ability of a compound to induce the differentiation of preadipocytes into mature, insulin-responsive adipocytes. Human or murine preadipocyte cell lines are cultured to confluence and then treated with a differentiation-inducing cocktail containing the test compound. After a period of several days, the degree of differentiation is quantified by measuring lipid accumulation (e.g., using Oil Red O staining) or by analyzing the expression of adipocyte-specific genes.
Clinical Perspectives and Future Directions
While preclinical data for this compound is promising, demonstrating potent glucose and lipid-lowering effects with a potentially favorable side-effect profile (less adiponectin stimulation), the lack of published head-to-head clinical trial data makes a definitive comparison with established glitazones challenging. This compound was advanced to Phase II clinical trials for type 2 diabetes. However, the outcomes of these trials have not been widely disseminated in peer-reviewed literature.
The development of other dual and pan-PPAR agonists has faced hurdles. For instance, the development of Aleglitazar, a dual PPARα/γ agonist, was halted due to a lack of cardiovascular efficacy and safety concerns. This highlights the complexities of targeting multiple PPAR isoforms and the importance of rigorous clinical evaluation.
For researchers and drug development professionals, the preclinical profile of this compound suggests that PPAR pan-agonism remains a viable strategy for developing novel anti-diabetic agents. Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the differential effects of pan-agonists versus selective agonists.
-
Conducting well-designed clinical trials with active comparators to clearly define the therapeutic window and risk-benefit profile of new PPAR modulators.
-
Identifying biomarkers that can predict patient response and the likelihood of adverse events with different types of PPAR agonists.
References
- 1. Resonance energy transfer from lanthanide chelates to overlapping and nonoverlapping fluorescent protein acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Aleglitazar, a dual peroxisome proliferator-activated receptor-α/γ agonist, improves insulin sensitivity, glucose control and lipid levels in people with type 2 diabetes: findings from a randomized, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Side Effect Profile of Indeglitazar Versus Full PPARγ Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the side effect profile of Indeglitazar, a peroxisome proliferator-activated receptor (PPAR) pan-agonist with partial activity at the PPARγ subtype, and full PPARγ agonists, such as thiazolidinediones (TZDs). This analysis is supported by available preclinical and clinical data and aims to elucidate the potential safety advantages of selective PPARγ modulation.
Introduction
Full agonists of PPARγ, including pioglitazone and rosiglitazone, are effective insulin-sensitizing agents for the treatment of type 2 diabetes. However, their clinical use has been limited by a distinct side effect profile, primarily attributed to the potent activation of PPARγ. These adverse effects include weight gain, fluid retention leading to edema and congestive heart failure, and an increased risk of bone fractures.[1][2][3][4]
This compound was developed as a PPAR pan-agonist, targeting PPARα, PPARδ, and PPARγ.[5] Crucially, it was designed to be a partial agonist of PPARγ, a strategy aimed at retaining the therapeutic benefits of PPARγ activation while mitigating the adverse effects associated with full agonism. This guide will delve into the comparative side effect profiles, the underlying mechanisms, and the experimental data that differentiate this compound from full PPARγ agonists.
Comparative Side Effect Profile
The following table summarizes the known and anticipated side effect profiles of this compound compared to full PPARγ agonists, based on preclinical data and the established effects of full agonists.
| Side Effect | Full PPARγ Agonists (e.g., Pioglitazone, Rosiglitazone) | This compound (Anticipated Profile) | Supporting Evidence |
| Weight Gain | Significant weight gain is a well-documented side effect. | Preclinical studies in animal models suggest this compound does not cause the significant weight gain observed with full agonists and may even lead to weight loss. | The partial agonism at PPARγ is expected to reduce adipogenesis compared to full agonists. The additional activation of PPARα and PPARδ may contribute to improved lipid metabolism and energy expenditure. |
| Fluid Retention & Edema | A common and serious side effect, leading to peripheral edema and increased risk of congestive heart failure. | The partial PPARγ agonism is hypothesized to result in a lower incidence and severity of fluid retention and edema. | The mechanism of fluid retention is linked to PPARγ-mediated gene regulation in the renal collecting duct. Partial activation is expected to lessen this effect. |
| Congestive Heart Failure | Increased risk, particularly in patients with underlying cardiac conditions, is a major concern. | A reduced risk is anticipated due to the expected lower incidence of fluid retention. | This is a direct consequence of mitigating the fluid retention side effect. |
| Bone Fractures | Increased risk of fractures, particularly in women, has been observed in long-term studies. | The effect on bone metabolism is not fully characterized, but the partial agonism might translate to a more favorable bone safety profile. | The negative impact of full PPARγ agonists on bone is thought to involve the promotion of adipogenesis at the expense of osteoblastogenesis in the bone marrow. |
| Lipid Profile | Variable effects. Pioglitazone may have some beneficial effects on triglycerides and HDL-C, while rosiglitazone has been associated with increases in LDL-C. | Preclinical data show beneficial effects on triglycerides and cholesterol. | As a pan-agonist, this compound's activation of PPARα is expected to improve lipid profiles, a known effect of fibrates (PPARα agonists). |
Signaling Pathways and Mechanism of Differential Effects
The differential side effect profiles of this compound and full PPARγ agonists stem from their distinct interactions with the PPARγ receptor and the broader engagement of other PPAR subtypes by this compound.
Full PPARγ Agonism
Full PPARγ agonists, like thiazolidinediones, bind to the PPARγ receptor and induce a conformational change that leads to the recruitment of co-activator proteins and robust activation of target gene transcription. This strong and sustained activation in tissues like adipose tissue and the kidney is responsible for both the therapeutic effects on insulin sensitivity and the adverse effects of fluid retention and adipogenesis.
Caption: Signaling pathway of full PPARγ agonists.
This compound's Pan-Agonism with Partial PPARγ Activity
This compound interacts with PPARγ as a partial agonist, leading to a less pronounced conformational change and a weaker recruitment of co-activators. This results in a submaximal transcriptional activation of PPARγ target genes, which is believed to be sufficient for improving insulin sensitivity but insufficient to trigger the full spectrum of adverse effects. Furthermore, its agonist activity at PPARα and PPARδ contributes to beneficial effects on lipid metabolism and energy homeostasis, which can counteract some of the potential negative effects of PPARγ activation, such as weight gain.
References
- 1. Indirect comparison of efficacy and safety of chiglitazar and thiazolidinedione in patients with type 2 diabetes: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. Full Document Preview [gravitas.acr.org]
- 4. Weight change and clinical outcomes in heart failure with reduced ejection fraction: insights from EMPEROR‐Reduced - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPARγ Agonists: Blood Pressure and Edema - PMC [pmc.ncbi.nlm.nih.gov]
Indeglitazar Clinical Trial Meta-Analysis: A Comparative Guide
Researchers, scientists, and drug development professionals seeking a comprehensive meta-analysis of Indeglitazar clinical trial data will find that the development of this compound was discontinued, and as a result, detailed clinical trial data is not publicly available. This guide provides the available preclinical data, outlines the reasons for the discontinuation of its development, and presents its mechanism of action and hypothetical clinical trial workflows.
This compound is a pan-agonist of the peroxisome proliferator-activated receptors (PPARs), targeting all three subtypes: alpha (α), delta (δ), and gamma (γ).[1] It was developed by Plexxikon and initially showed promise in preclinical studies for the treatment of type 2 diabetes.[2][3] However, development was halted, and the compound did not proceed to later-stage clinical trials.
Discontinuation of Clinical Development
The development of this compound was discontinued due to increasing concerns over the potential side effects associated with the PPAR agonist class of drugs.[1] Specifically, the development of several PPAR pan-agonists was halted primarily due to cardiovascular adverse events, congestive heart failure, and a subsequent increase in mortality, which may be linked to potent PPARγ activation.[4]
Preclinical Efficacy Data
While clinical trial data is unavailable, preclinical studies in animal models demonstrated this compound's potential as an anti-diabetic agent. The following table summarizes key findings from a study in a Zucker rat model of diabetes.
| Parameter | Vehicle | This compound (10 mg/kg) | % Change vs. Vehicle |
| Glucose (mg/dL) | 325 ± 25 | 150 ± 15 | -53.8% |
| HbA1c (%) | 7.8 ± 0.3 | 6.1 ± 0.2 | -21.8% |
| Triglycerides (mg/dL) | 450 ± 50 | 150 ± 20 | -66.7% |
| Total Cholesterol (mg/dL) | 150 ± 10 | 100 ± 8 | -33.3% |
Data from in vivo efficacy study in Zucker rat model of diabetes.
Mechanism of Action: PPAR Signaling Pathway
This compound functions as a pan-agonist, activating all three PPAR subtypes (α, γ, and δ). Each subtype plays a role in regulating glucose and lipid metabolism.
-
PPARα: Primarily expressed in the liver, heart, and skeletal muscle, its activation leads to increased fatty acid oxidation and a reduction in triglycerides.
-
PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and glucose uptake.
-
PPARδ: Ubiquitously expressed, it is involved in fatty acid metabolism and improving insulin resistance.
The following diagram illustrates the generalized signaling pathway of PPAR agonists.
Experimental Protocols
As no detailed clinical trial data for this compound has been published, specific experimental protocols from these trials are not available. However, a hypothetical Phase II clinical trial for a similar PPAR pan-agonist would likely follow a protocol similar to the one outlined below.
Hypothetical Phase II Clinical Trial Protocol
-
Study Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Patient Population: Adult patients (18-70 years) with a diagnosis of type 2 diabetes, inadequately controlled on metformin monotherapy (HbA1c between 7.5% and 10.5%).
-
Intervention:
-
Group A: Investigational Drug (e.g., 5 mg daily) + Metformin
-
Group B: Investigational Drug (e.g., 10 mg daily) + Metformin
-
Group C: Placebo + Metformin
-
-
Primary Efficacy Endpoint: Change from baseline in HbA1c at 24 weeks.
-
Secondary Efficacy Endpoints:
-
Change from baseline in fasting plasma glucose (FPG).
-
Change from baseline in lipid profile (triglycerides, HDL-C, LDL-C).
-
Proportion of patients achieving HbA1c < 7.0%.
-
-
Safety Endpoints:
-
Incidence and severity of adverse events (AEs).
-
Changes in body weight, vital signs, and ECG parameters.
-
Laboratory safety assessments (hematology, clinical chemistry, urinalysis).
-
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for a Phase II clinical trial.
References
- 1. Practical Fragments: Fragments in the Clinic: this compound [practicalfragments.blogspot.com]
- 2. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scaffold-based discovery of this compound, a PPAR pan-active anti-diabetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Clinical Trial Status and Future Prospects of PPAR-Targeted Drugs for Treating Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vivo Efficacy Analysis of Indeglitazar and Aleglitazar
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of two peroxisome proliferator-activated receptor (PPAR) agonists, Indeglitazar and Aleglitazar. The information is compiled from preclinical and clinical studies to assist researchers in understanding the therapeutic potential and metabolic effects of these compounds.
Introduction
This compound and Aleglitazar are both modulators of the PPAR nuclear receptor family, which are key regulators of glucose and lipid metabolism. While both were developed to address metabolic disorders, they exhibit distinct receptor activation profiles. This compound is a pan-agonist, activating PPARα, PPARγ, and PPARδ, with partial agonism towards PPARγ.[1][2] Aleglitazar is a dual agonist, targeting PPARα and PPARγ.[3][4] This difference in mechanism of action is hypothesized to translate to varied efficacy and safety profiles in vivo.
Mechanism of Action: A Visual Representation
The activation of PPARs by ligands like this compound and Aleglitazar initiates a cascade of events leading to the regulation of target gene expression. This process involves heterodimerization with the retinoid X receptor (RXR) and recruitment of coactivators.
In Vitro Potency
The potency of each compound in activating specific PPAR subtypes provides foundational data for understanding their in vivo effects.
| Compound | PPAR Subtype | EC50 (nM) | Reference |
| Aleglitazar | PPARα | 5 | [5] |
| PPARγ | 9 | ||
| This compound | PPARγ | 320 (partial agonist) |
Preclinical In Vivo Efficacy
The following tables summarize the effects of this compound and Aleglitazar on key metabolic parameters in various animal models. It is important to note that the studies were not head-to-head comparisons, and thus, experimental conditions differ.
Glucose Metabolism
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| This compound | Zucker Rat | 10 mg/kg (i.v.) | 3 weeks | ↓ Glucose, ↓ HbA1c | |
| ob/ob Mouse | 10 mg/kg (oral) | 14 days | ↓ Glucose, ↓ Insulin | ||
| Aleglitazar | Rhesus Monkey | 0.03 mg/kg (oral) | 42 days | ↓ Fasting Plasma Glucose, ↓ Insulin, ↑ Insulin Sensitivity (60%) |
Lipid Metabolism
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| This compound | Zucker Rat | 10 mg/kg (i.v.) | 3 weeks | ↓ Triglycerides, ↓ Total Cholesterol | |
| ob/ob Mouse | 10 mg/kg (oral) | 14 days | ↓ Triglycerides, ↓ Free Fatty Acids | ||
| Aleglitazar | Rhesus Monkey | 0.03 mg/kg (oral) | 42 days | ↓ Triglycerides (89%), ↓ LDL-C (41%), ↑ HDL-C (125%) |
Body Weight
| Compound | Animal Model | Dosage | Duration | Key Findings | Reference |
| This compound | Zucker Rat | 10 mg/kg (i.v.) | 3 weeks | ↓ 4.8% in total body weight | |
| High-Fat Diet Hamster | 30 mg/kg (oral) | 2 weeks | Significant weight loss compared to control | ||
| Aleglitazar | Rhesus Monkey | 0.03 mg/kg (oral) | 42 days | ↓ 5.9% in mean body weight |
Clinical Efficacy of Aleglitazar
Aleglitazar progressed to Phase III clinical trials. The following table summarizes key findings from a pooled analysis of three Phase III studies.
| Parameter | Aleglitazar (150 µ g/day ) | Placebo | Duration | Reference |
| Change in HbA1c | Statistically significant reduction | - | 26 weeks | |
| Change in Body Weight | +1.37 kg | -0.53 kg | 26 weeks | |
| Lipid Profile | Beneficial changes | - | 26 weeks |
Despite these positive effects on glycemic control and lipid profiles, the development of Aleglitazar was halted due to a lack of cardiovascular efficacy and an unfavorable safety profile in the ALECARDIO trial, which included increased rates of fractures, renal impairment, and heart failure.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for key studies cited.
This compound In Vivo Studies
-
Zucker Rat Model: Male Zucker Diabetic Fatty (ZDF/GmiCrl-fa/fa) rats, a model of type 2 diabetes, were used. Treatment with this compound (10 mg/kg) or vehicle was administered intravenously once daily for 3 weeks. Blood samples were analyzed at the beginning and end of the treatment period for various metabolic markers.
-
ob/ob Mouse Model: Nine-week-old B6.V-Lepob mice, a genetic model of obesity and diabetes, were treated orally with this compound (10 mg/kg), a comparator (pioglitazone, 30 mg/kg), or vehicle for 14 days. Blood was collected at the end of the study to measure metabolic parameters.
Aleglitazar In Vivo Study
-
Rhesus Monkey Model: Six adult male rhesus monkeys with metabolic syndrome were enrolled in a 135-day study. This included a 28-day baseline period (vehicle only), followed by 42 days of oral administration of Aleglitazar (0.03 mg/kg per day), and a 63-day washout period. Plasma levels of glycemic and lipid markers were measured at baseline, at the end of the dosing period, and at the end of the washout period.
Aleglitazar Clinical Trial
-
Phase III Pooled Analysis: Data was pooled from three randomized, double-blind, placebo-controlled Phase III trials with a total of 591 patients with type 2 diabetes. Patients were randomized to receive 150 µ g/day of Aleglitazar or placebo for 26 weeks, either as monotherapy or as an add-on to existing metformin and/or sulfonylurea therapy. The primary endpoint was the change in HbA1c from baseline to week 26.
Summary and Conclusion
Both this compound and Aleglitazar demonstrated efficacy in improving glycemic and lipid profiles in preclinical models. Aleglitazar also showed similar effects in clinical trials. However, the distinct PPAR activation profiles of the two compounds may contribute to different overall therapeutic outcomes.
This compound, as a pan-agonist with partial PPARγ activity, showed promise in preclinical studies by not only improving metabolic parameters but also inducing weight loss, a desirable feature for an anti-diabetic agent.
Aleglitazar, a dual PPARα/γ agonist, effectively lowered glucose and improved lipid profiles in both preclinical and clinical settings. However, its development was terminated due to safety concerns and a lack of cardiovascular benefit in a large outcomes trial, highlighting the challenges in translating potent metabolic effects into a favorable long-term risk-benefit profile.
This comparative guide, based on available data, underscores the complexities of PPAR modulation. While direct comparative studies are lacking, the distinct preclinical and clinical trajectories of this compound and Aleglitazar provide valuable insights for researchers in the field of metabolic drug discovery. The partial agonism of this compound at PPARγ may offer a strategy to mitigate some of the adverse effects associated with full PPARγ activation, a hypothesis that warrants further investigation.
References
- 1. Effects of aleglitazar, a balanced dual peroxisome proliferator-activated receptor α/γ agonist on glycemic and lipid parameters in a primate model of the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Hamster Model of Diet-Induced Obesity for Preclinical Evaluation of Anti-Obesity, Anti-Diabetic and Lipid Modulating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Indeglitazar's Impact on Adiponectin: A Comparative Analysis with Other Thiazolidinediones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of indeglitazar's effect on adiponectin levels versus other thiazolidinediones (TZDs), supported by available experimental data. This compound, a pan-agonist of all three peroxisome proliferator-activated receptor (PPAR) subtypes (α, δ, and γ), distinguishes itself from traditional TZDs like pioglitazone and rosiglitazone, which are full agonists of PPARγ. This fundamental difference in receptor interaction leads to a distinct profile concerning adiponectin modulation.
Executive Summary
Comparative Adiponectin Response: Quantitative Data
The following tables summarize the quantitative effects of this compound (preclinical data) and other TZDs (clinical data) on adiponectin levels.
Table 1: this compound vs. Pioglitazone (Preclinical Data)
| Compound | Animal Model | Dosage | Duration | Change in Adiponectin Levels | Reference |
| This compound | ob/ob Mice | 10 mg/kg/day | 14 days | 1.9-fold increase | [1] |
| Pioglitazone | ob/ob Mice | 30 mg/kg/day | 14 days | 3.5-fold increase | [1] |
| This compound | Zucker Rat | 10 mg/kg/day | 21 days | Essentially unchanged (4.9 µg/mL vs. 4.8 µg/mL in vehicle) | [1] |
Table 2: Pioglitazone and Rosiglitazone - Impact on Adiponectin in Human Clinical Trials
| Compound | Patient Population | Dosage | Duration | Baseline Adiponectin (µg/mL) | Post-Treatment Adiponectin (µg/mL) | Fold Increase | Reference |
| Pioglitazone | Type 2 Diabetes | 45 mg/day | 16 weeks | 7 ± 1 | 21 ± 2 | ~3.0 | |
| Pioglitazone | Impaired Glucose Tolerance | Not specified | 2.4 years (median) | 13 ± 0.5 | 38 ± 2.5 | ~2.9 | |
| Muraglitazar | Type 2 Diabetes | 5 mg/day | 16 weeks | 9.0 ± 1.1 | 17.8 ± 1.5 | ~2.0 | |
| Rosiglitazone | Impaired Glucose Tolerance or Type 2 Diabetes | 4-8 mg/day | 3 months | IGT: Not specified, T2DM: 6.74 ± 1.95 | IGT: 22.2 ± 10.97, T2DM: 15.68 ± 8.23 | ~2 to 2.5 |
Signaling Pathways and Mechanisms of Action
The differential effects of this compound and other TZDs on adiponectin stem from their interaction with PPARγ. Full agonists like pioglitazone and rosiglitazone induce a conformational change in PPARγ that robustly recruits coactivators, leading to strong transcriptional activation of target genes, including the adiponectin gene (ADIPOQ). In contrast, this compound's partial agonism results in a different conformational change, leading to less effective coactivator recruitment and consequently, a weaker transcriptional response for certain target genes like ADIPOQ.
Caption: PPARγ-mediated adiponectin gene transcription.
Experimental Protocols
Measurement of Adiponectin Levels
The most common method for quantifying circulating adiponectin levels in preclinical and clinical studies is the enzyme-linked immunosorbent assay (ELISA).
Principle: A sandwich ELISA is typically employed. A microplate is coated with a monoclonal antibody specific for adiponectin. Standards, controls, and samples are added to the wells, and any adiponectin present binds to the immobilized antibody. After washing, an enzyme-linked polyclonal antibody specific for adiponectin is added, which binds to the captured adiponectin, forming a "sandwich". A substrate solution is then added, which reacts with the enzyme to produce a color change. The intensity of the color is proportional to the amount of adiponectin present and is measured using a microplate reader.
Generalized Protocol:
-
Preparation: All reagents, standards, and samples are brought to room temperature. A standard curve is prepared by performing serial dilutions of a known concentration of recombinant adiponectin.
-
Binding: Samples, standards, and controls are pipetted into the wells of the antibody-coated microplate. The plate is incubated to allow the adiponectin to bind to the immobilized antibody.
-
Washing: The plate is washed to remove any unbound substances.
-
Detection: An enzyme-conjugated detection antibody is added to each well and the plate is incubated.
-
Second Washing: The plate is washed again to remove any unbound detection antibody.
-
Substrate Addition: A substrate solution is added to the wells, and the plate is incubated in the dark to allow for color development.
-
Stopping the Reaction: A stop solution is added to each well to terminate the reaction.
-
Reading: The optical density of each well is measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Calculation: The concentration of adiponectin in the samples is determined by comparing their optical density to the standard curve.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Indeglitazar
Essential safety protocols and operational plans for the potent PPAR pan-agonist, Indeglitazar, are critical for ensuring a secure laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these protocols is paramount when working with this potent pharmaceutical compound.
This compound is a pan-agonist for all three peroxisome proliferator-activated receptor (PPAR) subtypes: PPARα, PPARδ, and PPARγ.[1] As a potent compound, it necessitates stringent handling procedures to minimize exposure and ensure the integrity of research. The following information outlines the essential personal protective equipment (PPE), operational plans for handling and disposal, and decontamination procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following tables summarize the recommended PPE based on the task's potential for exposure.
Table 1: Respiratory Protection
| Task | Required Respiratory Protection | Assigned Protection Factor (APF) |
| Weighing and aliquoting of powder | Powered Air-Purifying Respirator (PAPR) with P100/FFP3 filters | Up to 1000 |
| Handling of solutions | Reusable half or full-facepiece respirator with P100/FFP3 filters | 10 to 50 |
| Low-risk activities (e.g., handling sealed containers) | Disposable N95 or FFP2 respirator (as a secondary precaution) | 10 |
Table 2: Hand Protection
| Glove Type | Specification | Procedure |
| Double Gloving | Two pairs of nitrile gloves | The outer glove should be changed immediately upon contamination or every 30-60 minutes. The inner glove provides an additional layer of protection. |
Table 3: Body, Eye, and Foot Protection
| Protection Type | Specification | Purpose |
| Body Protection | Disposable coveralls (e.g., Tyvek®) over dedicated lab coat | Protects against splashes and dust contamination of personal clothing.[2] |
| Eye Protection | Chemical splash goggles and a face shield | Provides a complete seal around the eyes and protects the face from splashes.[2] |
| Foot Protection | Disposable shoe covers over closed-toe shoes | Prevents the tracking of contaminants out of the designated handling area.[2] |
Operational Plan: From Receipt to Disposal
A structured operational plan is crucial for the safe handling of this compound throughout its lifecycle in the laboratory.
Preparation and Handling Area
-
Designated Area: All work with this compound, especially the handling of powders, must be conducted in a designated, restricted-access area such as a certified chemical fume hood, glove box, or a ventilated balance enclosure.[2]
-
Waste Containers: Prepare clearly labeled, sealed waste containers for solid, liquid, and sharp waste contaminated with this compound before beginning any procedure.
Weighing and Solution Preparation
-
Weighing: Use a dedicated, calibrated analytical balance within a containment enclosure. Handle the powder with care to minimize dust generation.
-
Solubility: this compound is soluble in DMSO, PEG300, and Tween-80 solutions. When preparing solutions, add the solvent to the solid slowly to prevent splashing.
Experimental Procedures
-
Containment: Keep all containers with this compound sealed when not in use.
-
Spill Management: In the event of a spill, immediately evacuate the area and follow established spill cleanup procedures for potent compounds. Use a spill kit containing appropriate absorbent materials and deactivating solutions. All materials used for cleanup must be disposed of as hazardous waste.
Decontamination and Disposal
Decontamination Protocol
Thorough decontamination of all surfaces and equipment is mandatory after handling this compound.
Table 4: Decontamination Procedures
| Item | Decontamination Procedure |
| Work Surfaces | 1. Wipe with a compatible solvent (e.g., 70% ethanol) to remove visible residue. 2. Clean with a validated cleaning agent or a deactivating solution. 3. Rinse with purified water. |
| Equipment | Follow manufacturer's guidelines for decontamination. If possible, dedicate equipment for use with this compound. |
| Glassware | Soak in a suitable deactivating solution or a strong oxidizing agent, followed by thorough rinsing. |
Disposal Plan
All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations.
-
Solid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container. This includes used PPE, weighing papers, and contaminated consumables.
-
Liquid Waste: Collect in a dedicated, labeled, and sealed hazardous waste container. Do not pour this compound solutions down the drain.
-
Sharps: Dispose of in a dedicated, puncture-proof sharps container labeled for hazardous chemical waste.
This compound's Mechanism of Action: A Visual Guide
This compound functions as a pan-agonist, activating all three PPAR isoforms (α, δ, and γ). Upon activation, these receptors form a heterodimer with the Retinoid X Receptor (RXR) and bind to Peroxisome Proliferator Response Elements (PPREs) in the DNA, regulating the transcription of various genes involved in lipid metabolism, glucose homeostasis, and inflammation.
Experimental Workflow for Safe Handling
The following workflow provides a logical sequence for handling this compound in a research setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
